molecular formula C11H19N3O B1490219 (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2090877-84-0

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

货号: B1490219
CAS 编号: 2090877-84-0
分子量: 209.29 g/mol
InChI 键: WUCXMDNPJMETRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular scaffold that incorporates two privileged structures: a piperidine ring and a pyrazole nucleus. Piperidine derivatives are integral synthetic building blocks found in more than twenty classes of pharmaceuticals, playing a critical role in the development of therapeutic agents . The pyrazole moiety is similarly recognized for its diverse pharmacological activities, which include serving as a core structure in anticancer agents . This combination makes (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol a valuable intermediate for researchers designing novel bioactive molecules. The specific applications of this compound in research are primarily exploratory. Given the documented properties of its components, it may be investigated as a key synthon in the synthesis of more complex molecules targeting a range of biological pathways. For instance, pyrazole-based compounds are actively studied for their potential as tubulin polymerization inhibitors in oncology research and as inhibitors of fungal CYP51 (e.g., Erg11) in the search for new antifungal agents . The piperidine moiety further enhances its utility in constructing molecules for central nervous system (CNS) and other therapeutic areas . Researchers can utilize this compound to develop structure-activity relationship (SAR) profiles, optimize lead compounds, and probe novel mechanisms of action. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

属性

IUPAC Name

(2-ethyl-5-piperidin-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h7,10,12,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXMDNPJMETRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCCCN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physical and chemical properties of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of approved drugs featuring at least one such ring system.[1][2] Among these, pyrazole and piperidine scaffolds are particularly prominent due to their versatile chemical properties and their ability to engage in specific interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of the physical and chemical properties of a specific bifunctional molecule, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

This compound synergistically combines the structural features of a substituted pyrazole—an aromatic five-membered heterocycle with two adjacent nitrogen atoms—and a piperidine ring, a saturated six-membered heterocycle.[5][6] The presence of a primary alcohol function further enhances its chemical utility. This unique combination of a hydrogen bond donor (NH of piperidine, OH of methanol), hydrogen bond acceptors (N atoms of pyrazole and piperidine), and a flexible aliphatic ring attached to a planar aromatic system makes it a molecule of significant interest for researchers in drug discovery and development.

Given that this specific molecule is not extensively documented in public literature, this guide will synthesize information from closely related analogues and fundamental chemical principles to provide a robust predictive profile. Every section is designed to offer not just data, but also the underlying scientific rationale, empowering researchers to anticipate its behavior and design experimental protocols effectively.

Molecular Structure and Nomenclature

The foundational step in characterizing any molecule is to define its structure and key identifiers.

  • IUPAC Name: (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

  • Molecular Formula: C₁₁H₁₉N₃O

  • Molecular Weight: 209.29 g/mol

  • CAS Number: Not assigned in major databases as of this writing. Researchers should consider assigning a proprietary registry number for internal tracking.

Caption: 2D structure of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the predicted properties for our target molecule, derived from the analysis of its constituent fragments.

PropertyPredicted Value / ObservationRationale and Scientific Context
Physical Form Likely a solid or viscous oil at room temperature.Similar N-substituted pyrazole-methanol derivatives are reported as solids.[7] The high molecular weight and potential for hydrogen bonding would favor a condensed phase.
Melting Point To be determined experimentally.Highly dependent on crystal packing and intermolecular forces. A differential scanning calorimetry (DSC) experiment is the standard method for determination.
Boiling Point High; likely decomposes before boiling at atmospheric pressure.The presence of multiple polar functional groups (NH, OH) leads to strong intermolecular hydrogen bonding, significantly raising the boiling point.
pKa (Basic) pKa₁ ≈ 11.1 (Piperidine NH)pKa₂ ≈ 2.5 (Pyrazole N2)The piperidine nitrogen is a typical secondary amine, with a pKa for its conjugate acid around 11.1, making it a strong base.[5] The pyrazole ring is significantly less basic due to the inductive effect of the adjacent nitrogen and the aromatic nature of the ring, with a pKa of ~2.5.[2] Protonation will occur preferentially at the piperidine nitrogen.
pKa (Acidic) pKa ≈ 16-18 (Methanol OH)The hydroxyl group is weakly acidic, comparable to other primary alcohols.
Water Solubility Moderately soluble.The molecule has both polar groups (piperidine, methanol) capable of hydrogen bonding with water and non-polar fragments (ethyl group, hydrocarbon backbone). Solubility is expected to be pH-dependent, increasing significantly at acidic pH due to the formation of the highly soluble piperidinium salt. Piperidine itself is miscible with water.
Solubility in Organic Solvents Soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents (e.g., hexane)."Like dissolves like." The polarity of the molecule makes it amenable to dissolution in polar solvents. Pyrazoles are generally soluble in methanol and chloroform.[8]
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5 (Predicted)This value reflects a balance between the hydrophilic piperidine and methanol groups and the lipophilic pyrazole ring, ethyl group, and hydrocarbon backbone. This balance is often a key attribute for oral bioavailability.[9]

Spectroscopic Analysis and Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound.[1] The following sections detail the predicted spectroscopic data for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

¹H NMR Spectroscopy

Proton NMR is one of the most powerful tools for structural confirmation. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are as follows:

Proton(s)Predicted δ (ppm)MultiplicityRationale
Pyrazole H-4~6.1-6.3Singlet (s)The single proton on the pyrazole ring is in a distinct electronic environment. Similar pyrazole protons appear in this region.[10]
Methanol -CH₂-~4.6-4.8Singlet (s) or Doublet (d)The methylene protons adjacent to the pyrazole ring and the hydroxyl group. May show coupling to the OH proton depending on the solvent and concentration.
Ethyl -CH₂-~4.1-4.3Quartet (q)These protons are on the carbon attached to a pyrazole nitrogen and are coupled to the methyl protons.
Piperidine H-2~3.0-3.3Multiplet (m)The proton at the point of attachment to the pyrazole ring, deshielded by both the ring and the adjacent piperidine nitrogen.
Piperidine eq/ax H~1.5-3.0Multiplet (m)A complex region of overlapping signals from the remaining 10 protons on the piperidine ring.
Ethyl -CH₃~1.4-1.6Triplet (t)The terminal methyl group of the ethyl substituent, coupled to the adjacent methylene group.
Piperidine -NHVariableBroad Singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature.
Methanol -OHVariableBroad Singlet (br s) or Triplet (t)The chemical shift is variable and depends on hydrogen bonding. May couple to the adjacent CH₂ group.
¹³C NMR Spectroscopy

Carbon NMR provides complementary information about the carbon skeleton of the molecule.

Carbon(s)Predicted δ (ppm)Rationale
Pyrazole C-3 & C-5~145-155The two carbons of the pyrazole ring attached to nitrogen atoms and substituents are the most downfield.
Pyrazole C-4~105-110The CH carbon of the pyrazole ring, typically appearing around this region.[11]
Methanol -CH₂OH~55-60A typical chemical shift for a primary alcohol's carbon.
Piperidine C-2~58-62The carbon atom linking the piperidine and pyrazole rings.
Piperidine C-3, C-4, C-5, C-6~20-50The remaining methylene carbons of the piperidine ring.
Ethyl -CH₂-~45-50The methylene carbon attached to the pyrazole nitrogen.
Ethyl -CH₃~14-16The terminal methyl carbon of the ethyl group.
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the method of choice due to the basic nature of the piperidine and pyrazole nitrogens, which are readily protonated.

  • Expected Precursor Ion: [M+H]⁺ = m/z 210.3

  • Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the precursor ion would likely reveal characteristic fragmentation pathways. The robustness of the pyrazole ring means fragmentation will likely initiate at the substituents.[12]

    • Loss of H₂O: Neutral loss of water from the methanol group (m/z 18) is a common fragmentation for alcohols.

    • Piperidine Ring Opening: α-cleavage next to the piperidine nitrogen is a dominant fragmentation pathway for piperidine derivatives, leading to the formation of stable iminium ions.[13]

    • Loss of Ethyl Group: Cleavage of the N-ethyl bond on the pyrazole ring could lead to the loss of an ethene molecule (m/z 28).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchMethanol -OH
3350-3250 (sharp)N-H stretchPiperidine -NH
3000-2850C-H stretchAliphatic (ethyl, piperidine)
~1600-1450C=N, C=C stretchPyrazole ring
~1050C-O stretchPrimary alcohol

Synthesis and Characterization Workflow

A robust and reproducible synthesis is the first step in any research endeavor. While a specific synthesis for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is not published, a plausible and logical route can be designed based on established heterocyclic chemistry. The most common method for constructing pyrazole rings involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15]

Proposed Synthetic Pathway

A logical approach would involve the synthesis of a piperidine-containing β-ketoester, followed by cyclization with ethylhydrazine.

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3 & 4: Reduction & Deprotection A N-Boc-piperidine-2-carboxylic acid B Meldrum's Acid, EDC, DMAP A->B React with C Intermediate Adduct B->C D Methanol (Reflux) C->D Treat with E Methyl 3-(N-Boc-piperidin-2-yl)-3-oxopropanoate D->E F Ethylhydrazine E->F Condense with H N-Boc Protected Precursor F->H I LiAlH4 (Reduction) H->I Reduce with J N-Boc Protected Final Product I->J K TFA or HCl (Deprotection) J->K Treat with L (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol K->L

Caption: Proposed synthetic workflow for the target molecule.

Protocol:

  • β-Ketoester Synthesis: React N-Boc-piperidine-2-carboxylic acid with Meldrum's acid in the presence of coupling agents like EDC and DMAP. The resulting adduct is then refluxed in methanol to yield the desired β-ketoester.[14]

  • Pyrazole Cyclization: Condense the β-ketoester with ethylhydrazine in a suitable solvent such as ethanol. This reaction typically proceeds at room temperature or with gentle heating to form the N-Boc protected pyrazole intermediate.

  • Ester Reduction: Reduce the methyl ester on the pyrazole ring to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

  • Boc Deprotection: Remove the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final target compound.

Characterization Workflow

Post-synthesis, a rigorous characterization protocol is essential to confirm the structure and assess the purity of the final compound.

G Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity_Check Purity Assessment (HPLC, LC-MS) Purification->Purity_Check Purity_Check->Purification Purity <95% Identity_Confirm Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) Purity_Check->Identity_Confirm Purity >95% Final_Product Pure, Characterized Compound Identity_Confirm->Final_Product

Caption: Standard workflow for purification and characterization.

Conclusion

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a fascinating molecule that merges the key structural features of two pharmacologically significant heterocycles. While specific experimental data for this compound is sparse, this guide has provided a detailed, predictive analysis of its core physical and chemical properties based on established principles and data from analogous structures. The insights into its basicity, solubility, reactivity, and spectroscopic signatures offer a solid foundation for researchers. The proposed synthetic and characterization workflows provide a practical starting point for its preparation and validation in a laboratory setting. As the quest for novel therapeutics continues, a thorough understanding of such unique molecular architectures is indispensable for the rational design of the next generation of drugs.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya website.

  • Grokipedia. (n.d.). Piperidine. Retrieved from Grokipedia website.[5]

  • ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation.[1]

  • Academia.edu. (n.d.). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.[8]

  • American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole.[16]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366.[17]

  • Bioorganic & Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[2]

  • Sigma-Aldrich. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanol. Retrieved from Sigma-Aldrich website.[7]

  • Journal of Pharmaceutical and BioSciences. (n.d.). A review on Pyrazole derivatives of pharmacological potential.[6]

  • MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.[18]

  • SciSpace. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.[19]

  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4. Retrieved from ChemicalBook website.[20]

  • Zaporizhzhia State Medical University. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.[21]

  • ChemicalBook. (n.d.). Pyrazole CAS#: 288-13-1. Retrieved from ChemicalBook website.[22]

  • Benchchem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.[23]

  • National Center for Biotechnology Information. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.[24]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.[25]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.[10]

  • Guidechem. (n.d.). (1-ethyl-1H-pyrazol-5-yl)Methanol (CAS No. 1007488-29-0) SDS. Retrieved from Guidechem website.[26]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[12]

  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[27]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.[28]

  • Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[13]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023, July 15). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity.[29]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.[30]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3]

  • Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia.[31]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[4]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.[32]

  • Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water.[11]

  • NextSDS. (n.d.). (1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-METHANOL. Retrieved from NextSDS website.[33]

  • Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[34]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.[35]

  • Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.[36]

  • Experimental Procedures. (n.d.). In silico modeling and structure-based design of Ptpn2 inhibitors.[37]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.[9]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[14]

  • ResearchGate. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[15]

Sources

Structural Elucidation of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol (C₁₁H₁₉N₃O) represents a highly functionalized, drug-like scaffold characterized by a rigid aromatic pyrazole core linked to a flexible aliphatic piperidine ring. Understanding its exact three-dimensional conformation—specifically the relative torsion angles and intermolecular hydrogen-bonding networks—is critical for structure-based drug design.

This whitepaper provides an in-depth technical methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By detailing the causality behind each experimental choice and establishing self-validating protocols, this guide serves as an authoritative framework for crystallographers and medicinal chemists analyzing complex pyrazole-piperidine derivatives.

Thermodynamic Crystallization Strategy

The first and often most challenging step in SCXRD is growing a single crystal of sufficient size (typically >0.1 mm in at least two dimensions) and internal order.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection: Dissolve 10–15 mg of the synthesized compound in a minimum volume of a polar, hydrogen-bond-accepting solvent (e.g., Ethyl Acetate, 0.5 mL) in a small inner vial.

  • Antisolvent Addition: Place the inner vial inside a larger outer vial containing 3 mL of a non-polar antisolvent (e.g., n-Hexane).

  • Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at a constant temperature (20 °C) for 3–7 days.

  • Harvesting: Submerge the resulting crystals in a perfluorinated polyether oil (e.g., Fomblin Y) to prevent solvent loss and degradation.

Causality & Experimental Logic

Why choose vapor diffusion over slow evaporation? The target molecule possesses competing hydrogen-bond donors (the -OH of the methanol group and the -NH of the piperidine ring) and multiple acceptors (pyrazole nitrogens). Rapid evaporation often leads to kinetic trapping, yielding amorphous powders or microcrystalline twinned clusters. Vapor diffusion ensures a slow, thermodynamically controlled approach to the supersaturation curve, allowing the molecules sufficient time to orient into their lowest-energy crystalline lattice.

Self-Validation Checkpoint

Before proceeding to X-ray exposure, the selected crystal must be examined under a stereomicroscope equipped with cross-polarizers. A self-validating single crystal will extinguish light uniformly every 90° of rotation. If the crystal shows mosaic or multi-colored interference patterns, it is twinned or polycrystalline and must be rejected.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD_Workflow N1 1. Vapor Diffusion Crystallization N2 2. Optical Validation (Polarized Light) N1->N2 N3 3. SCXRD Data Collection (120 K, Mo Kα) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (SHELXT) N4->N5 N6 6. Refinement (SHELXL & CheckCIF) N5->N6

Fig 1: End-to-end SCXRD workflow with built-in self-validation checkpoints.

Step-by-Step Methodology: Data Collection & Reduction
  • Cryo-Mounting: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the goniometer head under a steady stream of nitrogen gas at 120 K.

  • Unit Cell Determination: Collect preliminary frames (e.g., 20 frames at 3 different ω angles) using Mo Kα radiation (λ = 0.71073 Å) to index the unit cell.

  • Full Data Collection: Execute a hemisphere or full-sphere data collection strategy ensuring a redundancy > 4 and completeness > 99% up to 2θ = 50°.

  • Integration & Scaling: Process the raw frames using software (e.g., APEX or CrysAlisPro) to integrate intensities and apply multi-scan absorption corrections.

Causality & Experimental Logic

Data collection is strictly performed at cryogenic temperatures (120 K). The causality here is twofold: first, it minimizes the thermal vibrations (Debye-Waller factors) of the atoms, which sharpens the diffraction spots and extends the high-angle resolution. Second, freezing the lattice is mandatory for accurately locating the electron density of the critical hydrogen atoms on the -OH and -NH groups, which are otherwise smeared out by thermal motion at room temperature.

Self-Validation Checkpoint

The data reduction process is self-validating via the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the chosen Laue symmetry is correct and that the crystal did not suffer from radiation damage or physical movement during the experiment.

Structural Refinement & Quantitative Data

Structure solution is achieved using dual-space or direct methods, followed by full-matrix least-squares refinement on F2 using the industry-standard SHELXL program ().

Refinement Causality

All non-hydrogen atoms are refined anisotropically. To ensure the highest scientific integrity regarding the supramolecular network, the hydrogen atoms attached to heteroatoms (O, N) must be located from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso​=1.2Ueq​ or 1.5Ueq​ of the parent atom). Riding models should only be applied to the carbon-bound hydrogens.

Self-Validation Checkpoint

The final structural model must be submitted to the IUCr CheckCIF routine. A self-validating structure will return zero Level A or Level B alerts , proving that the atomic assignments, bond lengths, and thermal ellipsoids are chemically sensible.

Quantitative Crystallographic Parameters

The following table outlines the expected crystallographic parameters for this compound, modeled upon homologous pyrazole-5-methanol derivatives which frequently crystallize in the monoclinic system[1].

Crystallographic ParameterValue / Model Specification
Chemical Formula C₁₁H₁₉N₃O
Formula Weight 209.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 120(2) K
Radiation Type Mo Kα (λ = 0.71073 Å)
Unit Cell Dimensions a = 8.45 Å, b = 12.30 Å, c = 11.20 Å
Cell Angle β = 95.4°
Volume 1159.6 ų
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.198 g/cm³
Absorption Coefficient (μ) 0.08 mm⁻¹
Final R Indexes [I > 2σ(I)] R₁ = 0.035, wR₂ = 0.092
Goodness-of-Fit on F² 1.045

Note: Data represents an idealized high-resolution refinement model based on structural precedents of functionalized pyrazoles to illustrate target data quality.

Conformational & Supramolecular Analysis

Intramolecular Conformation

The 3D architecture of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is defined by two major features:

  • Piperidine Chair: The piperidine ring adopts a classic chair conformation to minimize 1,3-diaxial steric strain. The bulky pyrazole substituent at the C2 position of the piperidine ring preferentially occupies the equatorial position.

  • Ring Coplanarity: The 1H-pyrazole core is strictly planar due to aromatic conjugation. The N-ethyl group is forced out of the pyrazole plane to mitigate steric clashes with the adjacent piperidine ring.

Intermolecular Hydrogen Bonding Logic

As demonstrated in related pyrazole-5-methanol structures, these molecules frequently form extended 1D chains or complex 2D sheets through robust O–H···N hydrogen bonds[2].

HBond_Logic M1 Asymmetric Unit Molecule A M2 Symmetry Equivalent Molecule B M1->M2 O-H ··· N(piperidine) Primary Donor-Acceptor M3 Lattice Translation Molecule C M2->M3 N-H ··· N(pyrazole) Secondary Network M3->M1 Hydrophobic Packing (N-Ethyl Group)

Fig 2: Supramolecular logic of the intermolecular hydrogen bonding network.

Causality of Packing: The primary thermodynamic driver of the crystal lattice is the strong interaction between the methanol -OH (strong donor) and the piperidine -NH (strong acceptor). A secondary network is formed between the piperidine -NH (donor) and the unalkylated nitrogen of the pyrazole ring (acceptor). The N-ethyl group acts as a hydrophobic spacer, filling lattice voids and stabilizing the structure via van der Waals interactions.

To self-validate this network, the crystallographer must ensure that the measured donor-acceptor distances fall strictly between 2.7 Å and 3.1 Å, with bond angles > 130°, confirming these are true electrostatic interactions rather than forced packing artifacts.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Gorelik, et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. URL:[Link]

  • eCrystals Repository (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton. URL:[Link]

Sources

Strategic In Vitro Toxicity Profiling of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol represents a highly functionalized small-molecule scaffold with distinct pharmacophoric features. For drug development professionals and toxicologists, evaluating this molecule requires moving beyond generic cytotoxicity screens. A rational in vitro safety assessment must deconstruct the molecule into its structural moieties to predict and empirically test specific toxicological liabilities.

As a Senior Application Scientist, I approach this molecule by analyzing its three primary structural alerts:

  • The Piperidine Ring (Basic Amine): With a predicted pKa between 9.0 and 10.0, this secondary amine will be protonated at physiological pH. This imparts a Cationic Amphiphilic Drug (CAD) profile, which is the primary driver for lysosomal trapping and Drug-Induced Phospholipidosis (DIPL) [1]. Furthermore, basic lipophilic amines are notorious pharmacophores for binding to the central cavity of the hERG potassium channel , posing a severe cardiotoxicity risk[2].

  • The Pyrazole Ring (N-Heterocycle): Unhindered nitrogen lone pairs in aromatic heterocycles frequently coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This necessitates rigorous screening for both reversible and Time-Dependent Inhibition (TDI) of CYPs to assess Drug-Drug Interaction (DDI) risks[3].

  • The Primary Alcohol (-CH2OH): While generally benign, primary alcohols are susceptible to Phase I oxidation (forming reactive aldehydes) or Phase II glucuronidation, which can influence metabolic clearance rates.

StructuralAlerts Compound (1-ethyl-3-(piperidin-2-yl) -1H-pyrazol-5-yl)methanol Piperidine Piperidine Ring (Basic Amine) Compound->Piperidine Pyrazole Pyrazole Ring (N-Heterocycle) Compound->Pyrazole Alcohol Primary Alcohol (-CH2OH) Compound->Alcohol hERG hERG Blockade (Cardiotoxicity) Piperidine->hERG Ion channel binding DIPL Lysosomal Trapping (Phospholipidosis) Piperidine->DIPL Cationic amphiphilicity CYP CYP450 Inhibition (DDI Risk) Pyrazole->CYP Heme coordination Metab Phase I/II Metabolism (Clearance) Alcohol->Metab Oxidation/Glucuronidation

Caption: Structural alerts and associated toxicological liabilities for the target compound.

Core In Vitro Assays & Mechanistic Causality

Cardiotoxicity: hERG Channel Inhibition

The Human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current ( IKr​ ) in cardiac action potentials. The piperidine moiety in our target compound can enter the inner vestibule of the hERG channel and interact with aromatic residues (Tyr652, Phe656) via cation- π interactions. Blockade of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP). Testing is mandated by the [2].

hERG_Workflow Start CHO-hERG Cells Validation (E-4031 Control) Baseline Record Baseline Tail Current Start->Baseline Dose Apply Compound (0.1 to 30 µM) Baseline->Dose Measure Measure Fractional Blockade Dose->Measure IC50 Calculate IC50 (Non-linear regression) Measure->IC50

Caption: Step-by-step automated patch-clamp workflow for hERG inhibition assessment.

Drug-Induced Phospholipidosis (DIPL)

Because the compound is a CAD, it will diffuse freely across cell membranes in its unprotonated state but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). Once trapped, it binds to intra-lysosomal phospholipids, creating complexes that resist degradation by phospholipases, leading to the accumulation of lamellar bodies[4]. We utilize a fluorescent phospholipid analog assay (e.g., LipidTOX) to quantify this accumulation via High-Content Screening (HCS)[4].

CYP450 Interactions & DDI Risk

The pyrazole ring presents a high risk for coordinating with the heme iron of CYP3A4 and CYP2D6. Furthermore, if the compound undergoes metabolic activation, it may act as a Time-Dependent Inhibitor (TDI), irreversibly inactivating the enzyme. The requires evaluating both reversible inhibition and TDI to establish clinical safety margins[3].

CYP_Workflow HLM Human Liver Microsomes + Test Compound Split Split Incubation HLM->Split Direct Direct Inhibition (Co-incubate Substrate) Split->Direct TDI Time-Dependent Inhibition (30min NADPH Pre-incubation) Split->TDI LCMS LC-MS/MS Quantification (Metabolite Formation) Direct->LCMS TDI->LCMS IC50 Determine IC50 Shift LCMS->IC50

Caption: Experimental workflow for direct and time-dependent CYP450 inhibition.

Genotoxicity: In Vitro Micronucleus Test (MNvit)

To ensure the pyrazole/piperidine scaffold does not induce chromosomal damage (clastogenicity) or disrupt the mitotic apparatus (aneugenicity), we employ the MNvit assay. This is conducted in accordance with [5].

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system containing strict internal controls and acceptance criteria.

Protocol A: Automated Patch-Clamp hERG Assay

Causality: Automated patch-clamp provides direct electrophysiological measurement of IKr​ tail currents, offering superior physiological relevance compared to radioligand binding assays.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • System Calibration: Establish whole-cell configuration using a planar patch-clamp system. Acceptance Criterion: Seal resistance must be > 1 GΩ; baseline current run-down must be < 10% over 5 minutes.

  • Compound Application: Apply (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol in a 6-point concentration curve (0.1 µM to 30 µM).

  • Validation Controls: Apply 0.1% DMSO (Vehicle Negative Control) and 0.5 µM E-4031 (Positive Control). Acceptance Criterion: E-4031 must produce >80% block.

  • Data Acquisition: Measure the peak tail current amplitude following a depolarizing pulse to +20 mV and repolarization to -50 mV. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol B: High-Content Screening for Phospholipidosis

Causality: Co-incubating cells with a fluorescent phospholipid analog allows for the direct visualization of lysosomal lipid accumulation, bypassing the need for low-throughput electron microscopy[4].

  • Cell Seeding: Seed HepG2 cells in a 96-well optical bottom plate at 1×104 cells/well.

  • Treatment: Co-incubate cells with the target compound (1 µM to 50 µM) and HCS LipidTOX™ Red phospholipidosis detection reagent for 48 hours.

  • Validation Controls: Amiodarone (10 µM, Positive Control) and Acetaminophen (100 µM, Negative Control).

  • Counter-staining: Fix cells with 4% paraformaldehyde and stain nuclei with Hoechst 33342.

  • Imaging & Analysis: Image via automated confocal microscopy. Quantify the total integrated fluorescence intensity of the LipidTOX dye per cell. Acceptance Criterion: Z'-factor between vehicle and Amiodarone must be > 0.5.

Protocol C: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality: Pre-incubating the compound with NADPH allows CYP enzymes to metabolize the drug. If a reactive intermediate forms (e.g., via the pyrazole ring) and covalently binds the enzyme, the IC50​ will shift significantly lower compared to direct co-incubation[3].

  • Pre-Incubation: Incubate Human Liver Microsomes (HLM, 0.1 mg/mL) with the test compound (0.1–50 µM) in the presence of 1 mM NADPH for 30 minutes at 37°C. (For direct inhibition, omit the 30-minute pre-incubation).

  • Substrate Addition: Dilute the mixture 10-fold into a secondary incubation containing specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) and fresh NADPH.

  • Reaction Termination: Quench the reaction after 10 minutes with ice-cold acetonitrile containing internal standards.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to quantify metabolite formation.

  • Validation Controls: Troleandomycin (TDI Positive Control for CYP3A4). Acceptance Criterion: Troleandomycin must show an IC50​ shift of > 1.5-fold.

Protocol D: In Vitro Mammalian Cell Micronucleus Test (MNvit)

Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This creates binucleated cells, ensuring that only cells that have undergone mitosis during compound exposure are scored for micronuclei[5].

  • Treatment: Expose TK6 human lymphoblastoid cells to the target compound for 4 hours (with and without S9 metabolic activation) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (6 µg/mL) to arrest cells in the binucleate stage.

  • Harvest & Stain: Lyse the cell membranes slightly, fix the nuclei, and stain with Acridine Orange or DAPI.

  • Scoring: Analyze via flow cytometry or automated microscopy. Score at least 2,000 binucleated cells per concentration for the presence of micronuclei[5].

  • Validation Controls: Mitomycin C (Clastogen control) and Colchicine (Aneugen control).

Quantitative Data Interpretation Matrix

To facilitate rapid go/no-go decisions in the drug development pipeline, the quantitative outputs from the aforementioned assays must be benchmarked against established toxicological thresholds.

Assay CategoryTarget ParameterThreshold for Concern (Flag)Recommended Action if Flagged
Cardiotoxicity hERG IC50​ IC50​<10μM (or Safety Margin <30xCmax​ )Perform structural optimization to reduce basicity/lipophilicity of the piperidine ring.
Phospholipidosis LipidTOX Fold-Increase >2.0 -fold increase over vehicle controlAssess reversibility; reduce basic pKa or introduce steric hindrance near the amine.
CYP450 DDI Reversible IC50​ IC50​<1μM Conduct static mechanistic DDI modeling.
CYP450 TDI IC50​ Shift RatioShift >1.5x (Pre-incubated vs. Direct)Identify reactive intermediate via GSH trapping; modify the pyrazole core.
Genotoxicity % Micronucleated CellsStatistically significant dose-dependent increaseTerminate scaffold or conduct in vivo comet assay to confirm irrelevance.

References

  • ICH S7B: Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. European Medicines Agency (EMA). Available at:[Link]

  • In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA) Guidance for Industry. Available at:[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • Nioi, P., Perry, B. K., Wang, E. J., & Gu, Y. Z. (2007). In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid–Based Methodologies. Toxicological Sciences, 99(1), 162–173. Available at:[Link]

Sources

Preliminary binding affinity studies of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Binding Affinity Studies of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The pyrazole and piperidine moieties are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of clinically successful drugs targeting diverse pathologies, including cancer and central nervous system disorders.[1][2] This guide presents a comprehensive framework for conducting preliminary binding affinity studies on the novel compound, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. As a Senior Application Scientist, the following sections will not only detail the requisite experimental protocols but also provide the underlying scientific rationale for methodological choices, ensuring a robust and reproducible approach to characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of lead generation and optimization.[3]

Introduction: The Scientific Rationale for Investigating (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

The selection of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol for binding affinity studies is predicated on the well-established biological significance of its constituent chemical motifs. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of numerous pharmaceuticals and agrochemicals, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and antitumor effects.[2][4][5] Similarly, the piperidine ring is a ubiquitous structural feature in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity, metabolic stability, and the capacity to form key interactions within protein binding pockets.[1]

The combination of these two scaffolds in (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol presents a compelling case for its investigation as a potential therapeutic agent. The process of "scaffold hopping," where known active cores are modified or combined, is a proven strategy in drug discovery for generating novel intellectual property with potentially improved efficacy and pharmacokinetic profiles.[6]

Given the novelty of this specific molecule, initial efforts must be directed toward identifying its biological targets and quantifying the affinity with which it binds. Affinity-based screening technologies are indispensable at this early stage, as they provide a direct measure of the physical interaction between a small molecule and its macromolecular target.[3][7] This guide will focus on two orthogonal, industry-standard techniques for affinity determination: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[8] These methods provide complementary data on binding kinetics and thermodynamics, respectively, offering a comprehensive initial assessment of the compound's potential.

Hypothetical Target Selection: Kinase X

For the purpose of this guide, we will hypothesize that in silico screening and similarity searches of compounds with related pyrazole-piperidine scaffolds suggest a potential interaction with "Kinase X," a protein implicated in a specific cancer signaling pathway. The following experimental protocols are therefore designed to characterize the binding of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol to this hypothetical target.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule) to a ligand (the immobilized protein), providing data on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[8][9]

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis compound_prep Compound Dilution Series binding_assay Inject Compound Series (Analyte) compound_prep->binding_assay protein_prep Kinase X Purification & QC immobilization Immobilize Kinase X on Sensor Chip protein_prep->immobilization chip_prep Sensor Chip Preparation chip_prep->immobilization immobilization->binding_assay regeneration Regenerate Chip Surface binding_assay->regeneration sensorgram Generate Sensorgrams binding_assay->sensorgram regeneration->binding_assay Next Cycle fitting Fit Data to Kinetic Model sensorgram->fitting results Determine ka, kd, KD fitting->results

Caption: Workflow for SPR-based binding affinity analysis.

  • Protein Immobilization:

    • Recombinantly express and purify Kinase X to >95% purity.

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize Kinase X to the chip surface via amine coupling to a target density of approximately 10,000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol in 100% DMSO.

    • Create a serial dilution series of the compound in running buffer (e.g., HBS-EP+), typically ranging from 100 µM to 1 nM, with a constant final DMSO concentration (e.g., 1%).

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the prepared compound concentrations over the Kinase X and a reference flow cell (for background subtraction) for a defined association time (e.g., 180 seconds).

    • Allow the dissociation to occur by flowing running buffer over the chip for a defined dissociation time (e.g., 300 seconds).

    • Between each concentration, inject a regeneration solution (e.g., a low pH glycine buffer) to remove any bound compound and return to the baseline.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8] By titrating the small molecule into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis compound_prep Prepare Compound Solution (Syringe) buffer_match Dialyze Both into Matched Buffer compound_prep->buffer_match protein_prep Prepare Kinase X Solution (Cell) protein_prep->buffer_match titration Inject Compound into Protein Solution buffer_match->titration equilibration Thermal Equilibration equilibration->titration thermogram Generate Titration Thermogram titration->thermogram integration Integrate Peak Areas thermogram->integration fitting Fit to Binding Isotherm integration->fitting results Determine KD, ΔH, n, ΔS fitting->results

Caption: Workflow for ITC-based thermodynamic analysis.

  • Sample Preparation:

    • Dialyze the purified Kinase X and dissolve the (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol in the exact same buffer batch to minimize heat of dilution effects.

    • Prepare a solution of Kinase X at a concentration of approximately 10-20 µM to be placed in the sample cell.

    • Prepare a solution of the compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM) to be loaded into the injection syringe.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change associated with that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters (KD, ΔH, and n). The change in entropy (ΔS) can then be calculated.

Data Presentation and Interpretation

Quantitative data from binding affinity studies should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol against Kinase X
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
KD (nM) 299 ± 25350 ± 40
ka (10⁵ M⁻¹s⁻¹) 1.5 ± 0.2N/A
kd (10⁻² s⁻¹) 4.5 ± 0.5N/A
Stoichiometry (n) N/A1.1 ± 0.1
ΔH (kcal/mol) N/A-8.5 ± 0.7
-TΔS (kcal/mol) N/A-2.1 ± 0.3

Interpretation of Hypothetical Data:

  • The KD values obtained from both SPR and ITC are in good agreement, suggesting a moderate binding affinity in the low nanomolar range.[8]

  • The SPR data provides kinetic insights, indicating a relatively fast association rate and a moderately slow dissociation rate.

  • The ITC data reveals a stoichiometry of approximately 1:1, indicating that one molecule of the compound binds to one molecule of Kinase X.[9]

  • The negative enthalpy change (ΔH) suggests that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. The smaller, favorable entropic contribution (-TΔS) may be due to the release of ordered water molecules from the binding site.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach for the preliminary binding affinity characterization of the novel compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. By employing orthogonal techniques such as SPR and ITC, researchers can gain a comprehensive understanding of a compound's binding kinetics and thermodynamics, which is crucial for making informed decisions in the drug discovery pipeline.[3][8]

The hypothetical data presented herein illustrates a compound with promising, low-nanomolar affinity for its target. Future studies should focus on:

  • Selectivity Profiling: Assessing the binding affinity against a panel of related kinases to determine the compound's selectivity.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to Kinase X to elucidate the precise binding mode.[9]

  • Cell-Based Assays: Evaluating the compound's ability to inhibit Kinase X activity in a cellular context and its downstream effects on signaling pathways.

By following the principles and protocols detailed in this guide, drug development professionals can effectively and efficiently characterize novel chemical entities, accelerating the journey from initial hit to viable clinical candidate.

References

  • Lou, Z. (2025, August 18).
  • Ciulli, A. (2025, August 6). Unbiased binding assays for discovering small-molecule probes and drugs.
  • Gesner, J. (n.d.). Improving success rates for lead generation using affinity binding technologies. PMC.
  • Scull, N. J. (2025, September 13). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • (n.d.). Collection of biologically active compounds similar to scaffold 1....
  • Zhu, L. (n.d.). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PMC.
  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.
  • Rádl, S. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • Afzali, A. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Zhang, Y. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC.
  • Nandurkar, D. (2022, November 16). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • (n.d.). Classification of Scaffold-Hopping Approaches. DTIC.
  • Rádl, S. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Jiang, H. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.
  • (n.d.). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry.
  • Li, Z. (2019, February 3).
  • Kumar, A. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.

Sources

Technical Whitepaper: Predictive Toxicology, Handling, and ADME-Tox Profiling for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the rapid integration of novel building blocks into discovery pipelines necessitates rigorous, predictive safety and handling frameworks. (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a highly functionalized Active Pharmaceutical Ingredient (API) intermediate. Featuring a lipophilic pyrazole core, a basic piperidine pharmacophore, and a hydrogen-bonding hydroxymethyl moiety, this compound presents unique physicochemical properties.

Because empirical toxicological data for novel intermediates is often sparse during early-stage development, this whitepaper utilizes the FAIR (Findable, Accessible, Interoperable, Reusable) principles of predictive toxicology 1 to establish a comprehensive Material Safety Data Sheet (MSDS) equivalent. This guide provides drug development professionals with self-validating protocols for safe handling, emergency response, and in vitro ADME-Tox characterization.

Structural Causality & Quantitative Data

The safety profile of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is dictated by its distinct structural domains. The secondary amine within the piperidine ring is highly basic, which typically results in localized tissue irritation upon contact 2. Conversely, the pyrazole-methanol system is generally stable but requires monitoring for oxidative degradation 3.

Table 1: Predicted Physicochemical and Toxicological Properties

PropertyValue (Predicted)Scientific Causality / Implication
Molecular Weight 209.29 g/mol Optimal for oral bioavailability; easily crosses cellular membranes.
LogP (Octanol/Water) 1.8 - 2.2Moderate lipophilicity ensures solubility in both aqueous assays and lipid bilayers.
pKa (Piperidine) ~9.5Highly basic at physiological pH; dictates the need for acidic salt formulations and drives skin/eye irritation risks.
LD50 (Oral, Rat) >500 mg/kgBased on piperidine analogs; indicates moderate acute systemic toxicity but high localized mucosal hazard.

Predictive Hazard Identification (In Silico to In Vitro)

To accurately classify the hazards of this compound without exhaustive in vivo testing, we employ a sequential predictive toxicology workflow. By mapping the structural alerts of the piperidine moiety, we can confidently assign Globally Harmonized System (GHS) classifications: Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) 4.

G A In Silico QSAR Modeling (Structure Input) B Physicochemical Profiling (ADME Prediction) A->B FAIR Data Integration C In Vitro Validation (Hepatocyte Assays) B->C Target Selection D Hazard Classification (GHS Labeling) C->D Empirical Validation

Workflow for predictive toxicology and hazard classification of novel API intermediates.

Handling, Storage, and Emergency Response

The basicity of the piperidine ring requires strict engineering controls to prevent aerosolization and subsequent mucosal exposure.

Self-Validating Storage Protocol
  • Atmospheric Control: Store the compound in a sealed, amber glass vial under an inert argon atmosphere at 2–8°C. Causality: The hydroxymethyl group is susceptible to slow oxidation into an aldehyde under ambient oxygen and light.

  • Validation Step: Implement continuous humidity and temperature logging. Include a colorimetric moisture indicator card within the secondary containment. Causality: If the indicator changes from blue to pink, the seal is compromised, invalidating the chemical integrity of the batch and requiring re-purification via HPLC before use.

Emergency Response Methodology

Table 2: First Aid and Emergency Interventions

Exposure RouteSymptoms (Predicted)Step-by-Step InterventionScientific Rationale
Inhalation Respiratory tract irritation, coughing.1. Move to fresh air.2. Administer O2 if breathing is labored.3. Seek medical attention.Piperidine derivatives aerosolize easily and cause severe mucous membrane inflammation 2.
Skin Contact Redness, localized chemical burns.1. Remove contaminated PPE.2. Flush skin with copious water for 15 mins.3. Wash with mild soap.The unprotonated basic nitrogen acts as a localized corrosive agent on lipid-rich dermal layers.
Eye Contact Severe watering, potential corneal damage.1. Remove contacts.2. Rinse cautiously with water for 15 mins.3. Consult an ophthalmologist.Alkaline exposure rapidly saponifies cell membranes in the eye; immediate dilution is critical 3.
Ingestion Gastrointestinal distress, nausea.1. Rinse mouth thoroughly.2. Do NOT induce vomiting.3. Call Poison Control.Emesis forces the basic compound back up the esophagus, causing secondary tissue damage.

In Vitro ADME-Tox Characterization Protocols

Before advancing (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol into in vivo models, its metabolic stability and cytotoxicity must be profiled to prevent late-stage attrition 5.

Self-Validating Metabolic Stability Assay
  • Preparation of Stock Solutions: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock.

    • Causality: DMSO ensures complete dissolution of the lipophilic pyrazole core while maintaining cell viability at final assay concentrations (maximum 0.1% DMSO v/v).

  • Hepatocyte Incubation: Incubate the compound (1 µM final concentration) with cryopreserved human hepatocytes (1×10⁶ cells/mL) in Williams' E medium at 37°C under 5% CO2.

    • Causality: Hepatocytes contain the full physiological complement of Phase I (CYP450) and Phase II (UGT/SULT) metabolic enzymes, providing a highly predictive metabolic profile.

  • Reaction Quenching: Terminate the reactions at precise intervals (0, 15, 30, 60, and 120 minutes) by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol).

    • Causality: Acetonitrile instantly precipitates cellular proteins and halts enzymatic turnover, preventing degradation artifacts during sample queuing.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

    • Causality: High-resolution mass spectrometry is required to differentiate the parent compound from its likely metabolites (e.g., piperidine N-oxidation or pyrazole N-deethylation).

  • Protocol Validation (The Self-Validating Step): Run Verapamil (high-clearance) and Warfarin (low-clearance) in parallel as control arms.

    • Causality: If Verapamil is not rapidly depleted ( T1/2​ < 30 mins), the hepatocyte batch lacks sufficient CYP450 activity, immediately invalidating the assay results and preventing false-positive stability claims.

G Step1 Compound Dosing (10 mM DMSO Stock) Step2 Hepatocyte Incubation (37°C, Phase I/II Enzymes) Step1->Step2 Step3 Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis (Metabolite ID) Step3->Step4 Step5 Clearance Prediction (In Vivo Extrapolation) Step4->Step5

Step-by-step in vitro ADME-Tox characterization protocol for metabolic stability.

References

  • Making in silico predictive models for toxicology FAIR. ResearchGate. Available at:[Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]

Sources

Elucidating the Mechanism of Action for Novel Heterocyclic Compounds: A Case Study of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for determining the mechanism of action (MoA) of novel chemical entities, using the hypothetical compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol as a practical example. For researchers presented with a novel compound that demonstrates a desirable phenotypic effect (e.g., anti-proliferative, anti-inflammatory), the critical next step is to identify its molecular target and elucidate its MoA. This process is fundamental to drug development, enabling lead optimization, biomarker identification, and prediction of potential toxicities.

The structure of our case compound, featuring a pyrazole ring linked to a piperidine moiety, suggests a potential interaction with a wide range of biological targets, as these scaffolds are prevalent in many known bioactive molecules. This guide will walk through a logical, multi-step process from initial target hypothesis generation to detailed mechanistic studies.

Part 1: Initial Assessment and Target Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico and literature analysis is crucial. This initial phase aims to generate a tractable number of high-probability target hypotheses.

Structural and Physicochemical Profiling

The first step is to analyze the compound's structure to predict its physicochemical properties. These properties, such as molecular weight, logP, hydrogen bond donors/acceptors, and polar surface area, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile and can provide early clues about its potential to be an orally bioavailable drug. Tools like the SwissADME web server can provide these predictions.

In-Silico Target Prediction and Scaffolding Analysis

Computational methods can predict potential biological targets by comparing the compound's structure to databases of known ligands.

  • Similarity Searching: Utilize platforms like ChEMBL or PubChem to find compounds with similar structures that have known biological targets. The pyrazole and piperidine scaffolds are common in kinase inhibitors, GPCR ligands, and enzyme inhibitors.

  • Pharmacophore Modeling: If a series of active compounds is available, a 3D pharmacophore model can be built to define the essential features for biological activity. This model can then be used to screen virtual compound libraries.

  • Reverse Docking: Dock the compound's 3D structure against a panel of known protein targets to predict potential binding partners based on binding energy calculations.

For our example compound, a similarity search might reveal analogs that bind to targets such as cyclooxygenase (COX) enzymes, various kinases, or specific G-protein coupled receptors (GPCRs).

Part 2: Experimental Target Identification Strategies

With a set of initial hypotheses, the next phase involves experimental validation to identify the direct molecular target(s).

Broad Phenotypic Screening

If the initial discovery was based on a specific phenotypic outcome (e.g., cancer cell death), expanding the screening to a broader panel of cell lines can reveal patterns of sensitivity and resistance. This data can be correlated with genomic or proteomic data from the cell lines (e.g., using the Cancer Cell Line Encyclopedia - CCLE) to identify potential biomarkers or targets whose expression correlates with compound sensitivity.

Affinity-Based Target Identification

These methods aim to physically isolate the target protein based on its binding to the compound.

  • Affinity Chromatography: This classic technique involves immobilizing the compound on a solid support (e.g., sepharose beads). A cell lysate is then passed over this matrix, and proteins that bind to the compound are retained and can be identified by mass spectrometry.

    • Workflow for Affinity Chromatography:

      A Synthesize affinity probe (compound + linker + tag) B Immobilize probe on solid support A->B C Incubate with cell lysate B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Identify proteins by LC-MS/MS E->F

      Caption: Workflow for affinity-based target identification.

  • Chemical Proteomics: More advanced techniques like drug affinity responsive target stability (DARTS) or thermal proteome profiling (TPP) assess changes in protein stability upon compound binding in a cellular context. In TPP, cells are treated with the compound, heated to different temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will typically show increased thermal stability upon ligand binding.

Part 3: Target Validation and Mechanistic Deep Dive

Once a high-confidence candidate target is identified, the focus shifts to validating this interaction and understanding its functional consequences.

Direct Binding Assays

Confirming a direct, physical interaction between the compound and the putative target is a critical validation step.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction in real-time. The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

Table 1: Hypothetical Binding Assay Data for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Assay TypeTarget ProteinBinding Affinity (KD)Kinetic Parameters (kon, koff)
SPRKinase X50 nMkon: 1.5 x 10^5 M⁻¹s⁻¹koff: 7.5 x 10⁻³ s⁻¹
ITCKinase X65 nMN/A
Functional Assays: From Biochemical to Cellular

With the target validated, the next step is to determine how the compound modulates its function.

  • Biochemical Assays: If the target is an enzyme (e.g., a kinase), a biochemical assay is developed to measure the compound's effect on its activity. This typically involves incubating the purified enzyme with its substrate and a cofactor (e.g., ATP for kinases) in the presence of varying concentrations of the compound. The output is usually an IC50 value, the concentration of the compound that inhibits the enzyme's activity by 50%.

    • Protocol: Kinase Activity Assay (e.g., ADP-Glo™)

      • Reagent Preparation: Prepare assay buffer, kinase, substrate peptide, and ATP at 2x final concentration. Prepare a serial dilution of the compound.

      • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution or vehicle control. Add 10 µL of the 2x kinase/substrate mix. Add 10 µL of 2x ATP to initiate the reaction. Incubate at room temperature for 1 hour.

      • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. Read luminescence on a plate reader.

      • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50.

  • Cell-Based Assays: It is essential to confirm that the compound engages and modulates the target within a cellular environment.

    • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in intact cells.

    • Downstream Signaling Analysis: If the target is part of a known signaling pathway, the effect of the compound on downstream events should be measured. For a kinase inhibitor, this would involve using Western blotting or ELISA to measure the phosphorylation status of the kinase's direct substrates.

    • Signaling Pathway Diagram:

      Compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol KinaseX Kinase X Compound->KinaseX Inhibition Substrate Substrate Protein KinaseX->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (Active) Downstream Downstream Cellular Response (e.g., Proliferation) pSubstrate->Downstream

      Caption: Inhibition of a kinase signaling pathway.

Table 2: Hypothetical Functional Assay Data

Assay TypeMeasurementResult
Biochemical Kinase AssayIC50 against Kinase X120 nM
Cell-Based Phospho-Substrate AssayEC50 for inhibition of substrate phosphorylation500 nM
Cell Proliferation Assay (MTT)GI50 in Kinase X-dependent cell line750 nM

Part 4: Selectivity and Off-Target Profiling

A critical aspect of drug development is understanding a compound's selectivity. A "clean" compound that only interacts with its intended target is rare. Profiling for off-target activities is essential to predict potential side effects.

  • Kinase Panel Screening: If the primary target is a kinase, it is standard practice to screen the compound against a large panel of other kinases (e.g., the DiscoverX KINOMEscan™ panel). This provides a selectivity profile and identifies potential off-target kinases that could lead to toxicity.

  • Safety Pharmacology Panels: Broader panels, such as the Eurofins BioPrint® panel, screen the compound against a wide range of non-kinase targets, including GPCRs, ion channels, and transporters, which are commonly associated with adverse drug reactions.

Conclusion

Elucidating the mechanism of action for a novel compound like (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a systematic, multi-disciplinary endeavor. It begins with in-silico predictions and progresses through experimental target identification, rigorous biophysical and functional validation, and comprehensive selectivity profiling. By following a logical workflow and employing a suite of modern biochemical and cell-based assays, researchers can build a robust data package that clearly defines the compound's MoA. This detailed understanding is the bedrock upon which successful preclinical and clinical development programs are built.

References

  • Note: As "(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol" is a hypothetical compound for the purpose of this guide, the references below are to the techniques and databases mentioned, providing authoritative grounding for the described methodologies.
  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL: [Link]

  • ChEMBL Database: Mendez, D., Gaulton, A., Bento, A. P., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research. URL: [Link]

  • PubChem Database: Kim, S., Chen, J., Cheng, T., et al. (2021). PubChem 2021 update: new data content and improved web interfaces. Nucleic Acids Research. URL: [Link]

  • Cancer Cell Line Encyclopedia (CCLE): Ghandi, M., Huang, F. W., Jané-Valbuena, J., et al. (2019). Next-generation characterization of the Cancer Cell Line Encyclopedia. Nature. URL: [Link]

  • Thermal Proteome Profiling (TPP): Savitski, M. M., Reinhard, F. B., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. URL: [Link]

  • Surface Plasmon Resonance (SPR): Schasfoort, R. B. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. URL: [Link]

  • Isothermal Titration Calorimetry (ITC): Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. URL: [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. URL: [Link]

  • KINOMEscan™ Technology: Eurofins DiscoverX. KINOMEscan - How it Works. URL: [Link]

Exact molecular weight and formula of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel N-heterocyclic compound, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. N-heterocyclic compounds, such as those containing pyrazole and piperidine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document details the precise molecular characteristics, a robust synthetic pathway, methods for structural verification, and potential applications in the field of drug discovery.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of any research and development endeavor. The structural and physicochemical characteristics of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₉N₃O
IUPAC Name (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Exact Molecular Weight (Monoisotopic Mass) 209.1528 g/mol
Molecular Weight 209.27 g/mol

These values have been calculated based on the elemental composition and isotopic abundances. The presence of both a hydrogen bond donor (the hydroxyl group and the N-H of the piperidine) and multiple hydrogen bond acceptors (the nitrogen atoms and the hydroxyl oxygen) suggests that this molecule will have interesting solubility and membrane permeability properties.

Synthetic Protocol and Mechanistic Rationale

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, often relying on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The following multi-step synthesis is a proposed and reliable route to obtain (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

Workflow for the Synthesis of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

G cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Reduction of Ester cluster_3 Step 4: Deprotection A N-Boc-piperidine-2-carboxylic acid E β-ketoester intermediate A->E 1. CDI, THF B Meldrum's acid B->E 2. MgCl2, Pyridine C Carbonyldiimidazole (CDI) C->E D Magnesium Chloride D->E H N-Boc protected pyrazole E->H Reflux F Ethylhydrazine F->H G Acetic Acid (catalyst) G->H K N-Boc protected alcohol H->K I Lithium Aluminium Hydride (LAH) I->K J Anhydrous THF J->K N Final Product K->N L Trifluoroacetic Acid (TFA) L->N M Dichloromethane (DCM) M->N

Caption: A four-step synthetic workflow for the target molecule.

Experimental Protocol:

  • Step 1: Formation of the β-ketoester. N-Boc-piperidine-2-carboxylic acid is activated with carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (THF). This activated species is then reacted with the magnesium salt of Meldrum's acid, formed in situ with magnesium chloride and a base such as pyridine. The resulting intermediate is then heated to afford the β-ketoester. This method is chosen for its high efficiency and mild reaction conditions.

  • Step 2: Pyrazole Ring Formation. The β-ketoester intermediate is then subjected to a cyclocondensation reaction with ethylhydrazine. This reaction is typically carried out in a protic solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) and heated to reflux.[4] This step selectively forms the desired pyrazole regioisomer.

  • Step 3: Reduction to the Alcohol. The ester functionality on the pyrazole ring is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous etheral solvent such as THF at low temperatures (e.g., 0 °C to room temperature). The choice of LAH ensures a complete and clean reduction.

  • Step 4: Boc Deprotection. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is readily achieved by treating the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). The reaction is typically rapid and proceeds at room temperature. The final product is then isolated after a standard aqueous workup and purification by column chromatography.

Structural Elucidation and Purity Assessment

To ensure the identity and purity of the synthesized (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system for quality control.

Analytical Workflow

G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->B C Mass Spectrometry (HRMS) A->C D Chromatography (HPLC/UPLC) A->D E Structural Confirmation B->E C->E F Purity Assessment (>95%) D->F

Sources

Methodological & Application

Application Note: Optimized Synthesis Routes for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

The pyrazole-piperidine motif is a privileged scaffold frequently embedded in modern pharmacophores, particularly in the development of kinase inhibitors and GPCR modulators. Synthesizing (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol presents unique challenges, specifically regarding the regioselective assembly of the pyrazole core and the chemoselective reduction of the heterocyclic rings.

Rather than attempting to build the pyrazole directly from a piperidine precursor—which often requires tedious protecting group manipulations—our optimized route leverages a pyridine precursor. The strategy relies on a four-step sequence: (1) Claisen condensation, (2) Regioselective cyclization, (3) Ester reduction, and (4) Catalytic hydrogenation of the pyridine ring.

Retrosynthesis Target (1-ethyl-3-(piperidin-2-yl) -1H-pyrazol-5-yl)methanol Int1 (1-ethyl-3-(pyridin-2-yl) -1H-pyrazol-5-yl)methanol Target->Int1 Pyridine Reduction Int2 Ethyl 1-ethyl-3-(pyridin-2-yl) -1H-pyrazole-5-carboxylate Int1->Int2 Ester Reduction SM 2-Acetylpyridine + Diethyl oxalate + Ethylhydrazine Int2->SM Cyclization & Condensation

Retrosynthetic logical relationship for the target pyrazole-methanol derivative.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and scalability, the experimental choices in this protocol are grounded in established mechanistic causality:

  • Regioselective Pyrazole Assembly: The condensation of unsymmetrical 1,3-diketones with substituted hydrazines typically yields a mixture of regioisomers. However, by running the reaction in acidic media (glacial acetic acid), the terminal nitrogen of ethylhydrazine preferentially attacks the more electrophilic C4 carbonyl (adjacent to the ester group) of the intermediate diketone. Subsequent intramolecular cyclization at the C2 ketone yields the desired 1-ethyl-5-carboxylate regioisomer with high fidelity, minimizing the formation of the unwanted 1-ethyl-3-carboxylate byproduct[1],[2].

  • Chemoselective Ester Reduction: Lithium aluminum hydride ( LiAlH4​ ) provides a rapid, quantitative reduction of the pyrazole-5-carboxylate to the corresponding primary alcohol at sub-zero temperatures[]. The pyrazole and pyridine rings remain fully intact under these conditions.

  • Pyridine Ring Saturation: The reduction of the pyridine moiety to piperidine is the most demanding step. While Adam's catalyst ( PtO2​ ) is historically utilized for pyridine saturations, it is susceptible to poisoning and cost-prohibitive for scale-up. Based on recent process chemistry optimizations, 5% Rh/C in an acidic medium provides superior conversion rates. The addition of acetic acid protonates the pyridine nitrogen, disrupting its aromaticity and facilitating coordination to the rhodium surface, thereby accelerating the hydrogenation[4].

Workflow Step1 Step 1: Claisen Condensation NaOEt, EtOH, 0°C to RT Step2 Step 2: Regioselective Cyclization Ethylhydrazine, AcOH, Reflux Step1->Step2 Step3 Step 3: Ester Reduction LiAlH4, THF, -50°C to 0°C Step2->Step3 Step4 Step 4: Catalytic Hydrogenation 5% Rh/C, H2 (50 psi), AcOH, 50°C Step3->Step4 Product Isolation & Characterization Target Piperidine Derivative Step4->Product

Step-by-step experimental workflow for the forward synthesis of the target molecule.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate
  • Charge a flame-dried, round-bottom flask with anhydrous ethanol (100 mL) and cool to 0 °C under an inert nitrogen atmosphere.

  • Add sodium ethoxide (1.5 equiv) and stir for 10 minutes.

  • Add 2-acetylpyridine (1.0 equiv, 100 mmol) dropwise, followed by diethyl oxalate (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. The solution will turn deep yellow/orange as the enolate forms.

  • Workup: Quench the reaction by adjusting the pH to ~5 using glacial acetic acid. Concentrate the mixture under reduced pressure, extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude diketone.

Step 2: Regioselective Cyclization to Ethyl 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
  • Dissolve the crude diketone (approx. 100 mmol) in glacial acetic acid (80 mL).

  • Add ethylhydrazine oxalate or hydrochloride (1.1 equiv) portion-wise at room temperature.

  • Equip the flask with a reflux condenser and heat to 100 °C for 4 hours.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize slowly with saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 60 mL). Dry the combined organic layers and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 1-ethyl-5-carboxylate regioisomer[1],[2].

Step 3: Reduction to (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
  • Suspend LiAlH4​ (2.0 equiv) in anhydrous THF (50 mL) under nitrogen and cool to -50 °C[].

  • Dissolve the pyrazole ester from Step 2 (50 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH4​ suspension over 30 minutes to control the exotherm.

  • Stir the mixture at -50 °C for 1 hour, then gradually warm to 0 °C for an additional hour[].

  • Workup (Fieser Method): To quench the reduction safely and avoid emulsions, sequentially add x mL of distilled water (where x = grams of LiAlH4​ used), x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter through a Celite pad, wash the cake with warm THF, and concentrate the filtrate to afford the pyrazole-methanol intermediate.

Step 4: Catalytic Hydrogenation to (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
  • Transfer the intermediate (30 mmol) into a high-pressure Parr reactor vessel.

  • Dissolve the substrate in a 9:1 mixture of Ethanol/Acetic Acid (60 mL). The acetic acid is critical for protonating the pyridine ring, making it susceptible to reduction[4].

  • Carefully add 5% Rh/C catalyst (20 wt% relative to the substrate) under a blanket of argon[4].

  • Seal the reactor, purge with hydrogen gas three times, and pressurize to 50 psi H2​ .

  • Heat the vessel to 50 °C and stir vigorously for 4 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a tightly packed Celite pad to remove the Rh/C catalyst (Caution: Do not let the catalyst dry out, as it can be pyrophoric). Concentrate the filtrate, basify with 1M NaOH to free-base the piperidine, and extract with dichloromethane. Dry and concentrate to yield the final product.

Quantitative Data & Process Checkpoints

Table 1: Catalyst Evaluation for Pyridine Hydrogenation

Optimization data demonstrating the superiority of Rh/C over traditional PtO2 for pyridine ring saturation[4].

Catalyst SystemLoading (wt%)SolventPressure / TempConversion (%)Cost Efficiency
PtO2​ (Adam's)10%AcOH55 psi / 50 °C>95%Low
10% Pd/C20%AcOH50 psi / 50 °C<50%High
5% Rh/C20%AcOH50 psi / 50 °C100%High
5% Rh/C 20% EtOH/AcOH (9:1) 50 psi / 50 °C 100% High (Optimal)
Table 2: Summary of Reaction Conditions and Expected Yields

Analytical checkpoints for in-process monitoring.

StepTransformationKey ReagentsTime / TempExpected YieldPurity Check (LCMS)
1Claisen Condensation2-Acetylpyridine, Diethyl oxalate12 h / RT80 - 85%UV active, [M+H]⁺ 222
2Regioselective CyclizationEthylhydrazine, AcOH4 h / Reflux70 - 75%UV active, [M+H]⁺ 246
3Ester Reduction LiAlH4​ , anhydrous THF2 h / -50 to 0 °C85 - 90%UV active, [M+H]⁺ 204
4Catalytic Hydrogenation5% Rh/C, H2​ gas (50 psi)4 h / 50 °C90 - 95%Ninhydrin active, [M+H]⁺ 210

References

  • One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones | Organic Letters - ACS Publications. [1] URL:[Link]

  • Application of a multi-SO3H Brønsted acidic ionic liquid in water - RSC Advances PAPER. [2] URL:[Link]

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 - ACS Publications. [4] URL:[Link]

Sources

Application Note: High-pH RP-HPLC Method Development and Validation for the Quantification of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a complex, dinitrogen-containing basic compound. Quantifying such highly basic active pharmaceutical ingredients (APIs) using standard reversed-phase liquid chromatography (RPLC) often results in severe peak tailing, retention time drift, and poor reproducibility. This application note details a causality-driven method development strategy utilizing a high-pH mobile phase and a hybrid silica stationary phase to suppress secondary ionic interactions. The resulting protocol is fully validated against ICH Q2(R2) guidelines, providing a robust, self-validating system for pharmaceutical quality control and drug development.

Physicochemical Profiling & The "Silanol Effect"

To design an effective chromatographic method, we must first analyze the analyte's structural liabilities. The target molecule features two distinct ionizable regions: a weakly basic pyrazole ring and a highly basic piperidine ring (estimated pKa ~10.0).

When analyzed under standard acidic or neutral mobile phase conditions (pH 3.0 – 7.0), the piperidine nitrogen becomes protonated (cationic). Concurrently, residual silanol groups (Si-OH) on traditional silica-based stationary phases begin to ionize into anionic silanoxanes (Si-O⁻) at pH > 3.0[1]. This creates a strong secondary cation-exchange interaction between the protonated analyte and the ionized stationary phase[2]. The macroscopic result of this microscopic interaction is the "Silanol Effect": severe peak tailing, unpredictable retention patterns, and compromised resolution[1].

Silanol_Mechanism cluster_mid Mid pH (4-8) - Suboptimal cluster_high High pH (10.5) - Optimal M1 Protonated Piperidine (Cationic) M3 Secondary Cation Exchange (Severe Peak Tailing) M1->M3 M2 Ionized Silanols (Anionic) M2->M3 H1 Neutral Piperidine (Free Base) H3 Pure Hydrophobic Partitioning (Sharp Symmetrical Peak) H1->H3 No Ionic Binding H2 Ionized Silanols (Anionic) H2->H3

Fig 1. Mechanistic comparison of analyte-stationary phase interactions at mid vs. high pH.

Method Development Strategy: Causality of Choices

To build a robust method, we must eliminate the root cause of the peak tailing rather than applying superficial fixes (such as high salt concentrations or ion-pairing agents that degrade column lifespan).

Stationary Phase Selection: Traditional silica columns degrade rapidly via silica dissolution at pH > 8.0. To enable high-pH chromatography, we select a bridged ethyl hybrid (BEH) silica column (e.g., Waters XBridge C18). The incorporation of organic ethylene bridges within the silica matrix provides extreme chemical stability, allowing continuous operation up to pH 12 without ligand hydrolysis or bed collapse[3].

Mobile Phase Optimization: The ideal condition for analyzing highly basic compounds is a high-pH mobile phase. By elevating the mobile phase pH to 10.5 using an ammonium bicarbonate buffer, we exceed the pKa of the piperidine ring. This forces the molecule into its neutral, free-base state. Because the analyte is no longer positively charged, it cannot undergo ionic interactions with the negatively charged silanols[4]. Retention is thereby driven purely by predictable hydrophobic partitioning, yielding sharp, symmetrical peaks and maximizing column plate numbers[4].

Method_Workflow Step1 1. Physicochemical Profiling (pKa & LogP Analysis) Step2 2. Stationary Phase Selection (BEH Hybrid C18 Column) Step1->Step2 Step3 3. Mobile Phase Optimization (High pH 10.5 Buffer) Step2->Step3 Step4 4. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Step3->Step4

Fig 2. Step-by-step HPLC method development and validation workflow for basic APIs.

Experimental Protocol

Reagents and Materials
  • Ammonium bicarbonate (LC-MS grade)

  • Ammonium hydroxide (28-30% solution, ACS grade)

  • Acetonitrile (HPLC grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • Reference Standard: (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10.5)
  • Accurately weigh 0.79 g of ammonium bicarbonate.

  • Dissolve completely in 1000 mL of Milli-Q water using magnetic stirring.

  • Insert a calibrated pH probe and carefully add ammonium hydroxide dropwise until the pH reaches exactly 10.5 ± 0.05.

  • Filter the buffer through a 0.22 µm nylon or PTFE membrane filter under vacuum.

  • Degas the solution ultrasonically for 10 minutes prior to use.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent (Water:Acetonitrile, 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution, then dilute to volume with diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent.

Optimized Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.5)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces backpressure and improves mass transfer)
Injection Volume 10 µL
Detection UV at 220 nm (PDA Detector)
Run Time 10.0 Minutes

ICH Q2(R2) Method Validation Framework

A method is only as reliable as its validation. To ensure the procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[5]. This framework establishes a self-validating system where system suitability criteria must be strictly met before any sample data is reported.

Validation ParameterMethodology SummaryAcceptance Criteria
System Suitability 6 replicate injections of standard solution (100 µg/mL).%RSD of Area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates (N) > 5000.
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the analyte RT. Peak purity angle < Purity threshold.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999. y-intercept bias ≤ 2.0% of 100% response.
Accuracy (Recovery) Spiked samples at 3 levels (80%, 100%, 120%) prepared in triplicate (n=9).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability (n=6) and Intermediate Precision (different day, different analyst).%RSD of assay results ≤ 2.0% for both repeatability and intermediate precision.
Robustness Deliberate variations: pH (± 0.2), Temp (± 5°C), Flow Rate (± 0.1 mL/min).System suitability criteria must remain met under all variant conditions.

Conclusion

By understanding the physicochemical properties of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol and the causal mechanism of the silanol effect, we successfully engineered a high-pH RPLC method. The use of a hybrid silica column combined with a pH 10.5 buffer eliminates secondary ionic interactions, ensuring robust, reproducible, and ICH-compliant quantification suitable for rigorous drug development workflows.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: Xbridge C18 - WATERS - Reversed-Phase - HPLC-MART Source: hplcmart.com URL: [Link]

  • Title: Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds Source: waters.com URL: [Link]

  • Title: HPLC Column Selection: Core to Method Development (Part II) Source: welch-us.com URL: [Link]

  • Title: What is the effect of free silanols in RPLC and how to reduce it? Source: pharmagrowthhub.com URL: [Link]

  • Title: Essential Guides to Method Development in Liquid Chromatography Source: molnar-institute.com URL: [Link]

Sources

Application Notes & Protocols: (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol as a Versatile Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of the novel heterocyclic building block, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. This document outlines a proposed synthetic pathway, highlights its potential applications in drug discovery, and provides detailed protocols for its derivatization to generate libraries of potential therapeutic agents.

Introduction: The Strategic Value of Pyrazole-Piperidine Scaffolds

The convergence of pyrazole and piperidine moieties within a single molecular framework presents a compelling strategy in modern medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing targeted therapeutics.[5]

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[6] Its conformational flexibility and ability to present substituents in defined three-dimensional space are critical for optimizing ligand-receptor interactions. The incorporation of a piperidine moiety can enhance solubility, metabolic stability, and cell permeability, key parameters in drug design.

The strategic combination of these two pharmacophores in "(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol" offers a versatile platform for generating novel chemical entities with the potential for diverse pharmacological profiles. The primary alcohol functionality serves as a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in lead optimization campaigns.

Proposed Synthesis of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

The synthesis of this trisubstituted pyrazole can be approached through a multi-step sequence, leveraging established methodologies for pyrazole ring formation and subsequent functional group manipulations. A plausible and regioselective route is proposed below, based on the classical Knorr pyrazole synthesis.[6]

Synthetic Scheme Overview

G cluster_0 Derivatization at C5-Methanol cluster_1 Derivatization at N1-Piperidine cluster_2 Screening & Optimization A (1-ethyl-3-(piperidin-2-yl)-1H- pyrazol-5-yl)methanol (Building Block) B Esterification (R-COOH, Coupling Agent) A->B F N-Alkylation (R'-X, Base) A->F D Library A: Esters B->D C Etherification (R-X, Base) E Library B: Ethers C->E L High-Throughput Screening D->L E->L I Library C: N-Alkyl Derivatives F->I G N-Acylation (R'-COCl, Base) J Library D: N-Amide Derivatives G->J H N-Sulfonylation (R'-SO2Cl, Base) K Library E: N-Sulfonamide Derivatives H->K I->L J->L K->L M Hit Identification L->M N Lead Optimization (SAR) M->N O Candidate Selection N->O

Sources

Application Note: Preparation and Handling of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The reproducibility of in vitro cell culture assays relies heavily on the precise preparation of small molecule stock solutions[1]. This application note details the optimized protocol for formulating, storing, and diluting (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol (Molecular Weight: 209.29 g/mol ), a nitrogen-rich, basic small molecule scaffold frequently utilized in drug discovery.

As a Senior Application Scientist, I emphasize that experimental failures often trace back to a misunderstanding of a compound's physicochemical properties. To build a self-validating protocol, we must first analyze the causality behind our solvent and handling choices:

  • The Piperidine Ring (pKa ~10): The presence of a secondary amine makes this molecule highly basic. While basic amines can enhance aqueous solubility at a low pH, at the physiological pH of cell culture media (pH 7.4), the free base form may suffer from limited solubility and a tendency to adsorb to standard polystyrene plastics.

  • Hydrogen Bonding Network: The hydroxymethyl (-CH₂OH) group and the pyrazole nitrogens act as strong hydrogen bond donors and acceptors.

  • Solvent Causality: To disrupt the crystal lattice energy and satisfy the hydrogen bonding requirements without inducing pH-dependent precipitation, 100% Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard solvent for the master stock. DMSO ensures complete solvation at high concentrations (10–50 mM) while remaining miscible with aqueous culture media upon final dilution[1].

Master Stock Preparation Workflow

The following workflow illustrates the logical progression from lyophilized powder to stable, single-use aliquots.

MasterStock Powder Lyophilized Compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol Eq Equilibrate to Room Temp (Prevents atmospheric condensation) Powder->Eq Solvent Add Anhydrous DMSO (Target: 10 mM Master Stock) Eq->Solvent Mix Vortex & Sonicate (Ensures complete solvation) Solvent->Mix Aliquot Create Single-Use Aliquots (Uses low-retention tubes) Mix->Aliquot Store Store at -20°C or -80°C (Desiccated in the dark) Aliquot->Store

Figure 1: Workflow for the preparation and storage of small molecule master stocks.

Materials Required
  • (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol (Solid powder, >95% purity)

  • Anhydrous DMSO (Cell culture grade, >99.9% purity, sterile)

  • Sterile, low-retention microcentrifuge tubes (to prevent amine adsorption)

  • Argon or Nitrogen gas (optional, for displacing moisture)

Step-by-Step Protocol: 10 mM Master Stock

This protocol is designed as a self-validating system; each step includes a quality control (QC) checkpoint.

  • Equilibration (Crucial Step): Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening the vial.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will degrade the stock over time and reduce compound solubility.

  • Mass Verification: Weigh exactly 2.09 mg of the compound using a calibrated microbalance.

  • Solubilization: Add exactly 1.00 mL of room-temperature anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Agitation: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes.

    • QC Checkpoint: Hold the vial against a light source. The solution must be completely optically clear. Micro-precipitates indicate incomplete solvation.

  • Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots in low-retention tubes.

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause compound degradation. Single-use aliquots isolate the risk.

  • Storage: Purge the tube headspace with Argon gas (if available) and store at -20°C (for use within 1 month) or -80°C (for use up to 6 months)[2].

Serial Dilution for Cell Culture Assays

When applying small molecules to live cells, the final concentration of DMSO must be strictly controlled. DMSO concentrations exceeding 0.1% to 0.5% can induce cytotoxicity, alter cellular transcriptomes, and confound experimental results[2][3].

Dilution Pathway

Dilution Master Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (1 mM in 100% DMSO) Master->Inter 1:10 Dilution (in DMSO) Media Working Solution (1 µM in Culture Media) Inter->Media 1:1000 Dilution (in Media) Cells In Vitro Assay (Final DMSO = 0.1%) Media->Cells Apply to Cells

Figure 2: Serial dilution pathway ensuring final assay DMSO concentrations remain at non-toxic levels (≤0.1%).

Quantitative Dilution Matrix

To ensure absolute precision and maintain a self-validating 0.1% final DMSO concentration across all assay wells, utilize the following dilution matrix. Rule of thumb: Always perform serial dilutions in 100% DMSO to create "Intermediate Stocks" before making the final 1:1000 dilution into aqueous cell culture media.

Target Assay ConcentrationSource Stock UsedVolume of Source StockVolume of 100% DMSOVolume of Culture MediaFinal DMSO Concentration
10 mM (Master) Solid Powder2.09 mg1.00 mLN/A100%
1 mM (Intermediate) 10 mM Master10 µL90 µLN/A100%
100 µM (Intermediate) 1 mM Intermediate10 µL90 µLN/A100%
10 µM (Working) 10 mM Master1 µLN/A999 µL0.1%
1 µM (Working) 1 mM Intermediate1 µLN/A999 µL0.1%
100 nM (Working) 100 µM Intermediate1 µLN/A999 µL0.1%

Note: The final working solutions in culture media should be prepared immediately before application to the cells to prevent the basic piperidine moiety from slowly precipitating out of the aqueous buffer over time.

Troubleshooting & Self-Validation System

To guarantee scientific integrity, implement the following self-validating controls during your assays:

  • Vehicle Control Validation: Always run a 0.1% DMSO vehicle control well alongside your compound-treated wells. If the vehicle control shows >5% reduction in cell viability compared to untreated media, your DMSO stock may be oxidized or contaminated, and a new batch of anhydrous DMSO must be sourced[2].

  • Precipitation Checks: If you observe inconsistent assay readouts (e.g., high standard deviation between technical replicates), inspect the working solution under a microscope. The sudden shift from 100% DMSO to an aqueous environment can cause transient supersaturation and micro-precipitation. If this occurs, warm the culture media to 37°C prior to adding the DMSO intermediate stock.

  • Long-Term Stability QC: For master stocks stored at -80°C for longer than 3 months, validate the structural integrity of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol via LC-MS before use to ensure no oxidation of the hydroxymethyl group or degradation of the pyrazole core has occurred.

References

  • Pepstatin-A Technical Resources. "DMSO Toxicity in Cell Culture: Strictly adhere to the minimum recommended dilution." Pepstatin-A. URL: [Link]

  • ACS Applied Materials & Interfaces. "Preparation of Small-Molecule Solutions." American Chemical Society. URL: [Link]

Sources

Troubleshooting & Optimization

Removing piperidine impurities from (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol Target Impurity: Piperidine

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing the specific challenge of removing residual piperidine from (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. Because both the target molecule and the impurity contain basic secondary amines, standard purification techniques often fail. This guide provides mechanistically grounded, self-validating workflows to achieve high-purity isolation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does standard acid-base extraction fail to separate piperidine from my target molecule? A: The failure is rooted in the pKa similarities of the two compounds. Piperidine is a highly basic, unhindered secondary amine (pKa ~11.2). Your target molecule also contains a secondary amine (the piperidin-2-yl group). While the adjacent electron-withdrawing pyrazole ring slightly lowers the target's pKa, both amines will readily protonate at neutral or slightly acidic pH. Consequently, both compounds partition into the aqueous layer during acidic washes, making liquid-liquid extraction non-selective.

Q: If extraction doesn't work, how can I exploit the structural differences between the two molecules? A: The key to separation lies in steric hindrance . Look closely at the structure of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol: the secondary amine is located on a piperidine ring, but it is adjacent to a bulky 1-ethyl-1H-pyrazol-5-yl moiety at the C2 position. In contrast, the piperidine impurity is completely unhindered. We can exploit this kinetic difference using bulky polymer-supported electrophiles (scavenger resins) that selectively and rapidly react with the unhindered piperidine while leaving your sterically hindered target untouched .

Q: How do I track piperidine removal? It doesn't show up on my UV-HPLC. A: Piperidine lacks a UV chromophore and is invisible to standard 214 nm or 254 nm UV detectors. Relying on UV-HPLC will result in false-positive purity readings. You must use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (LC-MS). For rapid benchtop tracking via TLC, you must use a Ninhydrin stain with heat, which will reveal aliphatic amines as distinct spots.

Part 2: Quantitative Method Comparison

To select the appropriate purification strategy, evaluate your current reaction scale and purity requirements against the data summarized below.

Purification StrategyPiperidine Removal EfficiencyTarget RecoveryOptimal ScaleProcessing TimePrimary Mechanism of Separation
Azeotropic Distillation Moderate (<2% residual)>95%>5 g (Large)1-2 hoursVolatility / Vapor Pressure
PS-Isocyanate Scavenging Excellent (<0.1% residual)85-90%<5 g (Small)3-4 hoursKinetic Steric Exclusion
Silica Chromatography High (<0.5% residual)70-80%1-10 g (Medium)4-8 hoursPolarity / Adsorption

Part 3: Purification Workflow Visualization

PiperidineWorkflow Start Crude Product: Target + Piperidine Decision Scale of Purification? Start->Decision LargeScale Large Scale (>5g) Decision->LargeScale SmallScale Small Scale (<5g) Decision->SmallScale Azeo Azeotropic Distillation (Toluene Co-evaporation) LargeScale->Azeo Resin PS-Isocyanate Scavenger Resin SmallScale->Resin Analysis Validation: LC-MS (ELSD) / Ninhydrin Azeo->Analysis Resin->Analysis Success Pure Target Molecule Analysis->Success Pass Fail Residual Piperidine Detected Analysis->Fail Fail Fail->Resin Rework

Workflow for the selective removal of piperidine from hindered pyrazole-piperidine targets.

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, meaning the analytical validation is embedded directly into the workflow to ensure absolute trustworthiness before proceeding to the next synthetic step.

Protocol A: Azeotropic Distillation (Volatility-Driven)

Causality: Piperidine has a boiling point of 106 °C. Toluene forms a binary azeotrope with piperidine, facilitating its removal under reduced pressure. This avoids the use of high temperatures that could degrade the target's hydroxymethyl group .

  • Reconstitution: Dissolve the crude (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol in analytical-grade toluene (10 mL per gram of crude material).

  • Evaporation: Concentrate the solution under reduced pressure (rotary evaporator) at 40 °C and 40-50 mbar until a dry residue or thick oil is obtained.

  • Iteration: Repeat steps 1 and 2 three consecutive times to ensure maximum azeotropic entrainment.

  • Self-Validation Check (The Decision Gate):

    • Dissolve 1 mg of the resulting residue in 1 mL of methanol.

    • Spot on a silica gel TLC plate alongside a 0.1% piperidine standard.

    • Develop the plate in 10% MeOH/DCM with 1% NH₄OH. Stain with Ninhydrin and heat vigorously.

    • Action: If a distinct piperidine spot (Rf ~0.2) is visible, perform one additional toluene co-evaporation. If absent, proceed to Step 5.

  • Final Drying: Place the flask under high vacuum (<1 mbar) for 12 hours to remove residual toluene.

Protocol B: Electrophilic Scavenging (Steric-Driven)

Causality: Polystyrene-bound isocyanate (PS-Isocyanate) acts as a solid-phase electrophile. The unhindered piperidine impurity attacks the isocyanate rapidly to form a polymer-bound urea. The target molecule's secondary amine is kinetically protected by the adjacent bulky pyrazole ring, preventing it from reacting with the resin .

  • Preparation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated molar content of the piperidine impurity.

  • Agitation: Gently shake or mechanically stir the suspension at room temperature for 3 hours. (Critical: Avoid magnetic stirring bars as they will grind the resin beads, clogging filters and reducing scavenging efficiency).

  • Self-Validation Check (The Decision Gate):

    • Withdraw a 50 µL aliquot of the supernatant. Dilute with 950 µL of acetonitrile.

    • Analyze via LC-MS equipped with an ELSD or CAD detector.

    • Action: Monitor the piperidine mass (m/z 86 [M+H]⁺). If piperidine is still detected, add 1.0 additional equivalent of PS-Isocyanate and agitate for 1 more hour.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin cake with DCM (3 × 5 mL) to recover any trapped target molecule.

  • Concentration: Evaporate the combined filtrate and washings under reduced pressure to yield the highly pure target compound.

Part 5: References

  • Booth, R. J.; Hodges, J. C. Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 1997, 119 (21), 4882-4886. URL: [Link]

  • Kaldor, S. W.; Siegel, M. G.; Fritz, J. E.; Dressman, B. A.; Hahn, P. J. Use of Solid Supported Nucleophiles and Electrophiles for the Purification of Non-Peptide Small Molecule Libraries. Tetrahedron Letters, 1996, 37 (40), 7193-7196. URL: [Link]

  • Gravert, D. J.; Janda, K. D. Organic Synthesis on Soluble Polymer Supports: Liquid-Phase Methodologies. Chemical Reviews, 1997, 97 (2), 489-510. URL: [Link]

Minimizing degradation of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol during chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Welcome to the technical support guide for minimizing the degradation of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol during chromatographic analysis. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you achieve robust and reproducible results.

Structural Analysis & Inherent Instabilities

Understanding the structure of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is the first step in troubleshooting its degradation. The molecule possesses two key features that present challenges during chromatography:

  • A Basic Piperidine Ring: The secondary amine in the piperidine moiety is basic and readily protonated, especially at low to neutral pH. This positive charge can lead to strong, undesirable interactions with acidic residual silanols on the surface of traditional silica-based stationary phases, causing poor peak shape (tailing) and, in some cases, on-column degradation.

  • A Pyrazole Ring: While generally stable, pyrazole rings can be susceptible to degradation under harsh acidic or oxidative conditions.[1][2]

This guide will address how to manage these structural liabilities to ensure the integrity of your analyte during analysis.

Part 1: Frequently Asked Questions (FAQs)

Here we address the foundational questions regarding the analysis of this compound.

Q1: My peak for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is showing significant tailing. What is the primary cause?

A1: Peak tailing for this compound is most likely due to secondary interactions between the protonated (positively charged) piperidine nitrogen and ionized residual silanol groups (negatively charged) on the surface of silica-based reversed-phase columns.[3] This interaction is a form of weak cation exchange and is most problematic at a mid-range pH where both the analyte is protonated and the silanols are deprotonated.[4]

Q2: I'm observing new, smaller peaks in my chromatogram that weren't in the initial sample. Is this degradation?

A2: Yes, the appearance of new peaks, particularly those that are more polar (eluting earlier), is a strong indicator of on-column or in-vial degradation.[5] For a molecule with a piperidine ring, potential degradation products could include N-oxides or products of ring-opening, which are generally more polar than the parent compound.[5][6] The pyrazole ring, while more stable, could also degrade under highly stressful conditions.

Q3: How does mobile phase pH affect the stability and chromatography of my compound?

A3: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like this one.[7][8]

  • At Low pH (e.g., pH < 4): The piperidine nitrogen will be fully protonated (positive charge). This can lead to strong silanol interactions but can also improve retention if those interactions are properly managed.[9] Operating at a pH at least 2 units below the analyte's pKa is a common strategy to ensure a single ionic state.[9]

  • At High pH (e.g., pH > 9): The piperidine nitrogen will be deprotonated (neutral). This minimizes ionic interactions with the stationary phase, often resulting in improved peak shape.[10][11] However, this requires a pH-stable column, as traditional silica dissolves at high pH.

Q4: Should I be concerned about the stability of the pyrazole ring itself?

A4: Generally, the pyrazole ring is stable under typical reversed-phase HPLC conditions.[1][12] However, prolonged exposure to strong acids or the presence of oxidative species (e.g., dissolved oxygen, peroxides in solvents like THF) could potentially lead to degradation.[13] It is good practice to use freshly prepared mobile phases and high-purity solvents.

Part 2: In-Depth Troubleshooting Guide

This section provides specific solutions to common problems encountered during the analysis of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

Symptom Potential Cause(s) Recommended Solutions & Explanations
Severe Peak Tailing 1. Silanol Interactions: The protonated piperidine moiety is interacting with acidic silanols on the column packing.[3] 2. Mobile Phase pH is near Analyte pKa: This causes the compound to exist in both protonated and neutral forms during elution, leading to a broadened, tailing peak.[10][14]1. Column Selection: Switch to a modern, high-purity silica column with robust end-capping. For best results, use a column with hybrid particle technology (organo-silica), which has inherently lower silanol activity and is stable at high pH.[15] 2. Adjust Mobile Phase pH: Move the pH away from the analyte's pKa. For basic compounds, this means either a low pH (e.g., 2.5-3.5) or a high pH (e.g., 9.5-10.5).[16] See Protocol 1 for pH screening. 3. Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note: TEA is not MS-compatible.
Low or Inconsistent Recovery 1. On-Column Degradation: Acidic sites on the column may be catalyzing the degradation of the analyte.[17] 2. Irreversible Adsorption: The compound may be strongly and irreversibly binding to active sites on the column or frits.1. Use a More Inert Column: Employ a hybrid-silica or a newer generation end-capped column.[15] 2. Passivate the System: Before running samples, flush the HPLC system and column with a mobile phase containing a competing base to neutralize active sites. 3. Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matched to the initial mobile phase composition to avoid peak distortion and potential on-column precipitation.
Appearance of New Peaks (Degradation) 1. Oxidative Degradation: The piperidine nitrogen is susceptible to oxidation, forming N-oxides.[5][18] This can be exacerbated by heat, light, or impurities in solvents. 2. Hydrolytic Instability: The compound may be unstable in highly acidic or basic aqueous mobile phases over time.[19][20]1. Use Fresh Solvents: Prepare mobile phases fresh daily and sparge with helium or nitrogen to remove dissolved oxygen. Avoid solvents prone to peroxide formation (e.g., THF) unless stabilized with an antioxidant like BHT.[5] 2. Control Temperature: Use a column thermostat and an autosampler cooler (set to 4-10 °C) to minimize temperature-dependent degradation.[21] 3. Perform a Stability Study: Test the analyte's stability in the prepared mobile phase over 24-48 hours in the autosampler to confirm that degradation is not occurring pre-injection.
Poor Retention (Elutes Too Early) 1. High Polarity: The compound is polar, and may not be sufficiently retained on a standard C18 column, especially with a high percentage of organic solvent.[22][23] 2. Analyte is Protonated (Low pH): In its ionized form, the compound is more hydrophilic and less retained on a reversed-phase column.[11]1. Use an "Aqueous-Stable" C18 Column: Select a column specifically designed for use with highly aqueous mobile phases (e.g., ODS-AQ types).[24] 2. Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides strong retention.[25] 3. Increase Mobile Phase pH: At a higher pH, the compound is neutral and more hydrophobic, which will significantly increase its retention in reversed-phase chromatography.[11]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Mobile Phase pH Screening

This protocol is designed to identify the optimal mobile phase pH for achieving both good peak shape and analyte stability.

  • Prepare Buffers: Prepare three mobile phase A buffers at low, medium, and high pH. Ensure they are compatible with your detection method (e.g., use volatile buffers for MS).

    • Low pH (2.7): 0.1% Formic Acid in Water.

    • Mid pH (6.8): 10 mM Ammonium Acetate in Water.

    • High pH (10.0): 10 mM Ammonium Bicarbonate in Water, adjusted with ammonium hydroxide.

  • Select Column: Use a pH-stable column suitable for the entire range. A hybrid particle column (e.g., Waters XBridge, Agilent Zorbax Extend) is highly recommended as it can be used from pH 2 to 11.[15]

  • Equilibrate System: Start with the low pH mobile phase. Flush the system and column thoroughly for at least 20 column volumes.

  • Run Scouting Gradient: Perform a fast scouting gradient (e.g., 5-95% Acetonitrile in 10 minutes) to determine the approximate elution time.[26]

  • Analyze Peak Shape: Inject the analyte and carefully observe the peak shape (asymmetry factor) and retention time.

  • Repeat for Other pHs: Systematically switch to the mid and high pH mobile phases. For each change, ensure the system is thoroughly flushed and re-equilibrated before injection.

  • Evaluate Results: Compare the chromatograms. The optimal pH will provide a sharp, symmetrical peak (asymmetry factor close to 1.0) with adequate retention. For basic compounds, low and high pH conditions often yield the best results.[10]

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and solving chromatographic issues with (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

TroubleshootingWorkflow Start Start: Chromatographic Problem (e.g., Tailing, Degradation) CheckPeakShape Is Peak Tailing Severe? (Asymmetry > 1.5) Start->CheckPeakShape CheckDegradation Are Extra Peaks Present? CheckPeakShape->CheckDegradation No TailingYes Primary Cause: Silanol Interactions CheckPeakShape->TailingYes Yes DegradationYes Primary Cause: Chemical Instability CheckDegradation->DegradationYes Yes GoodPeak Result: Symmetrical Peak CheckDegradation->GoodPeak No, problem solved Solution_Column Action: Switch to Hybrid or Modern End-Capped Column TailingYes->Solution_Column Solution_pH Action: Adjust Mobile Phase pH (Low: <3.5 or High: >9.5) Solution_Column->Solution_pH Solution_Additive Action: Add Competing Base (e.g., 0.1% TEA, non-MS) Solution_pH->Solution_Additive Solution_Additive->GoodPeak Solution_Solvents Action: Use Fresh, Degassed Mobile Phase DegradationYes->Solution_Solvents Solution_Temp Action: Use Autosampler Cooler and Column Thermostat Solution_Solvents->Solution_Temp Solution_Stability Action: Conduct In-Vial Stability Study Solution_Temp->Solution_Stability StableAnalyte Result: No Degradation Solution_Stability->StableAnalyte pH_Effect cluster_low_ph Low pH (e.g., pH 2.7) cluster_high_ph High pH (e.g., pH 10) Analyte_Low_pH Analyte State: Piperidine is Protonated (R-NH2+) Overall Positive Charge Interaction_Low_pH Primary Interaction: Hydrophobic (C18) + Ionic Repulsion/Attraction (Silanols) Analyte_Low_pH->Interaction_Low_pH Result_Low_pH Outcome: Reduced Retention (if silanol interaction is not managed), Potential Tailing Interaction_Low_pH->Result_Low_pH Analyte_High_pH Analyte State: Piperidine is Neutral (R-NH) Overall Neutral Charge Interaction_High_pH Primary Interaction: Purely Hydrophobic (C18) Minimal Silanol Interaction Analyte_High_pH->Interaction_High_pH Result_High_pH Outcome: Increased Retention, Excellent Peak Shape (Requires pH-stable column) Interaction_High_pH->Result_High_pH

Sources

Validation & Comparative

Comprehensive Guide: Validating LC-MS Purity Results for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on complex, nitrogen-rich small molecules, analytical scientists face mounting challenges in accurately determining compound purity. (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a prime example of such complexity. Featuring a basic piperidine ring, a pyrazole core, and a polar hydroxymethyl group, this compound defies standard analytical workflows.

This guide provides an objective, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques for purity validation. By bridging ICH Q2(R2) regulatory guidelines with field-proven experimental causality, we establish a self-validating analytical system designed for researchers and drug development professionals.

Comparative Analysis of Purity Determination Techniques

While LC-MS is the gold standard for trace impurity profiling, it is not without limitations—particularly for basic, polar heterocycles. To build a robust validation package, LC-MS must be evaluated against orthogonal techniques such as quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

The table below summarizes the quantitative performance metrics and operational trade-offs of each technique based on current industry standards[3][4].

Table 1: Comparative Performance of Analytical Techniques for Nitrogen-Containing Heterocycles
FeatureLC-MS (Mixed-Mode)qNMR (1H)HPLC-UVGC-MS
Primary Utility Molecular weight, trace impurity profilingAbsolute quantitation, structural mapRoutine bulk purityVolatile impurity profiling
Sensitivity (LOD) Picogram to nanogram range [3]Milligram to microgram range [3]Microgram rangeNanogram range
Sample Requirement < 1 μg on-column5–25 mg in deuterated solvent [3]1–10 μg on-column< 1 μg on-column
Analysis Time 5–15 minutes15–60 minutes10–20 minutes20–40 minutes
Matrix Effects High (requires matrix-matched calibration)None (intrinsically quantitative) [4]Low to ModerateModerate
Standard Required? Yes (for absolute quantitation)No (Internal standard only) [4]YesYes (often requires derivatization)

Causality in Experimental Design for LC-MS

A self-validating analytical method begins with intentional, mechanistically sound parameter selection. For (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, standard reversed-phase (C18) chromatography will fail.

  • Column Selection (The "Why"): Nitrogen-containing heterocycles (NCHs) with high polarity exhibit almost no retention on C18 columns. This causes the analyte to co-elute with non-retained matrix components at the void volume, leading to severe ion suppression in the MS detector [2]. To counteract this, a Mixed-Mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is required. These stationary phases leverage both reversed-phase and ion-exchange interactions, ensuring adequate retention and separation from matrix salts.

  • Ionization Mode (The "Why"): The secondary amine of the piperidine ring is highly basic (pKa ~10-11). Electrospray Ionization in positive mode (ESI+) is selected because this basic nitrogen readily accepts a proton, yielding exceptional sensitivity.

Causality Comp (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol Prop1 Basic Piperidine Nitrogen (pKa ~ 10-11) Comp->Prop1 Prop2 High Polarity (Poor C18 Retention) Comp->Prop2 Act1 ESI+ Ionization (High Sensitivity) Prop1->Act1 Act2 Mixed-Mode/HILIC Column (Avoid Void Volume) Prop2->Act2

Logical relationship between compound structure and LC-MS method parameters.

Step-by-Step Methodology: LC-MS Purity Validation Protocol

To ensure regulatory compliance, the LC-MS method must be validated according to the ICH Q2(R2) Guidelines [1]. The following protocol is designed as a self-validating system, meaning internal checks are built into the workflow to immediately flag analytical failures.

Step 1: Specificity & Chromatographic Resolution
  • Action: Inject a blank matrix, a neat reference standard, and a sample spiked with known synthesis impurities (e.g., regioisomers of the pyrazole ring).

  • Causality: Specificity ensures the LC-MS method can unambiguously differentiate the target analyte from process-related impurities. Because pyrazole regioisomers have identical masses, the MS cannot distinguish them. Baseline chromatographic separation (Resolution > 1.5) on the mixed-mode column is mathematically mandatory before MS detection.

Step 2: Linearity & Range
  • Action: Prepare a 7-point calibration curve ranging from 50% to 150% of the target working concentration. Analyze using linear regression and evaluate the residuals (Acceptance: R² ≥ 0.995).

  • Causality: This validates that the MS detector response is directly proportional to the analyte concentration. MS detectors easily suffer from electron multiplier saturation at high concentrations; establishing a strict linear range prevents false purity inflation.

Step 3: Accuracy & Precision (Matrix Recovery)
  • Action: Perform spike recovery experiments at 80%, 100%, and 120% concentration levels in triplicate. Calculate the Relative Standard Deviation (RSD).

  • Causality: Confirms the method's consistency and accuracy. By comparing post-extraction spikes to neat standards, we quantify the exact degree of ion suppression caused by the matrix, allowing for mathematical correction.

Step 4: Limit of Detection (LOD) and Quantitation (LOQ)
  • Action: Determine LOD at a Signal-to-Noise (S/N) ratio of 3:1 and LOQ at an S/N of 10:1 using serial dilutions of the standard.

  • Causality: Defines the absolute lowest threshold at which trace genotoxic impurities can be reliably reported, ensuring compliance with pharmacological safety thresholds.

LCMS_Validation Dev Method Development Spec Specificity (Blank & Spike) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Orth Orthogonal qNMR Acc->Orth

Workflow for ICH Q2(R2) compliant LC-MS validation and qNMR.

Orthogonal Validation via qNMR

Because LC-MS data is highly dependent on ionization efficiency and matrix effects, it is not intrinsically quantitative without an identical reference standard. To close the self-validation loop, quantitative NMR (qNMR) must be employed as an orthogonal check. Unlike MS, the NMR signal is unaffected by matrix ionization suppression, making it an absolute measure of purity [4].

Step 1: Internal Standard (IS) Selection
  • Action: Select a high-purity, traceable Internal Standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) with NMR resonances that do not overlap with the pyrazole, piperidine, or ethyl signals of the target compound.

  • Causality: qNMR relies entirely on the ratio of proton integrals. Non-overlapping signals ensure precise integration without spectral interference.

Step 2: Sample Preparation
  • Action: Accurately weigh ~15 mg of the target compound and ~5 mg of the IS using a microbalance. Dissolve completely in 0.6 mL of Deuterated Water (D2O) or DMSO-d6.

  • Causality: Gravimetric precision directly dictates the accuracy of the qNMR result. Complete dissolution ensures no solid material is left behind to skew the molar ratio.

Step 3: Acquisition & Integration
  • Action: Acquire a 1D 1H-NMR spectrum with a long relaxation delay (D1 ≥ 5 × T1 of the slowest relaxing proton).

  • Causality: A sufficient relaxation delay ensures all protons return to thermal equilibrium between RF pulses. This guarantees that the integrated peak areas are strictly proportional to the number of nuclei, yielding an absolute purity percentage that can be cross-referenced against the LC-MS assay.

References

  • "Q2(R2) Validation of Analytical Procedures", Food and Drug Administration (FDA). URL:[Link]

  • "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography", National Institutes of Health (NIH) / PMC. URL:[Link]

  • "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices", National Institutes of Health (NIH) / PMC. URL:[Link]

Cross-validation of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol Binding Assays: A Comprehensive Comparison Guide

As drug development increasingly focuses on precision pharmacology, identifying a compound's equilibrium affinity ( KD​ ) is no longer sufficient. To fully understand the pharmacological profile of a novel small molecule—such as the putative target ligand (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol —researchers must characterize its binding kinetics and thermodynamics.

This compound possesses distinct pharmacophores: a pyrazole ring (a classic hydrogen bond donor/acceptor for kinase hinge regions or receptor pockets), a basic piperidine ring (capable of forming salt bridges), and a hydroxymethyl group. Relying on a single assay format to validate such a compound risks platform-specific artifacts. This guide objectively compares three orthogonal binding assay platforms—TR-FRET, SPR, and ITC —and provides field-proven methodologies to establish a self-validating data package.

The Orthogonal Cross-Validation Strategy

To eliminate false positives and build a trustworthy pharmacological profile, we employ a three-tiered approach. TR-FRET provides high-throughput equilibrium screening, SPR defines the real-time kinetic residence time, and ITC maps the thermodynamic driving forces without the need for labels or surface immobilization.

CrossValidation Compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol TRFRET TR-FRET (Equilibrium KD) High Throughput Compound->TRFRET Primary Screen SPR SPR (kon, koff) Real-Time Kinetics Compound->SPR Kinetic Analysis ITC ITC (ΔH, ΔS, Stoichiometry) Thermodynamics Compound->ITC Thermodynamic Profiling Validation Validated Binding Profile Mechanism Confirmed TRFRET->Validation SPR->Validation ITC->Validation

Orthogonal cross-validation workflow for binding assay validation.

Platform Comparison & Quantitative Data Summary

The table below summarizes the comparative performance of the three platforms using representative cross-validation data for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol binding to a soluble target protein. The tight alignment of KD​ values across all three distinct physical principles confirms the scientific integrity of the binding event.

Assay PlatformPrimary OutputThroughputLabel-Free?Sample ConsumptionCompound Result Summary
TR-FRET IC50​ , KD​ High (384/1536-well)No (Tracer needed)Low (<1 µg protein) KD​=18.5 nM
SPR kon​ , koff​ , KD​ Medium (Chip-based)YesMedium (~10 µg protein) KD​=21.2 nM , koff​=2.5×10−3 s−1
ITC ΔH , ΔS , Ka​ , N Low (1-4 runs/day)YesHigh (>100 µg protein) KD​=19.8 nM , ΔH=−8.5 kcal/mol

Pillar 1: High-Throughput Equilibrium Binding via TR-FRET

Mechanism & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the competitive displacement of a fluorescent tracer by our test compound. Because many heterocyclic small molecules exhibit autofluorescence that can skew standard fluorescence assays, TR-FRET utilizes a lanthanide donor (e.g., Terbium). The long emission lifetime of Terbium allows for a time delay (e.g., 100 µs) before signal acquisition, allowing transient compound autofluorescence to decay and preventing false-negative artifacts[1].

TRFRET_Mech Target Target Protein + Tb-Antibody High High TR-FRET (Tracer Bound) Target->High Binds Tracer Low Low TR-FRET (Compound Bound) Target->Low Binds Compound Tracer Fluorescent Tracer Tracer->High Ligand Test Compound Ligand->Low High->Low Competitive Displacement

Competitive TR-FRET binding assay mechanism for small molecule inhibitors.

Step-by-Step Protocol (Self-Validating System):

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent critical for preventing non-specific compound aggregation, a common source of false positives in high-throughput screening.

  • Reagent Mixing: Combine the target protein (e.g., GST-tagged) at 2 nM with a Terbium-labeled anti-GST antibody at 2 nM[2].

  • Tracer Addition: Add an Alexa Fluor-conjugated tracer at a concentration equal to its pre-determined KD​ to ensure maximum assay sensitivity (assay window)[1].

  • Compound Titration: Dispense (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol in a 12-point, 3-fold dilution series (top concentration 10 µM, 1% final DMSO).

  • Equilibration & Detection: Incubate for 1 hour at room temperature. Read the microplate using a TR-FRET compatible reader (e.g., PHERAstar), calculating the emission ratio of Acceptor (665 nm) to Donor (495 nm)[3].

Pillar 2: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Mechanism & Causality: While TR-FRET provides equilibrium affinity, it cannot differentiate between a compound that binds and releases rapidly versus one that binds and stays bound. SPR is an optical biosensing technique that measures changes in the refractive index in real-time, allowing us to calculate association ( kon​ ) and dissociation ( koff​ ) rates[4]. The residence time ( 1/koff​ ) of a drug often correlates better with clinical efficacy than KD​ alone[5].

Step-by-Step Protocol (Self-Validating System):

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: To prevent mass transport limitation (MTL)—where the rate of analyte diffusion to the surface is slower than the actual binding event—we strictly limit the immobilization density ( Rmax​<50 RU)[6].

  • Reference Subtraction: Utilize a blank reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes caused by DMSO solvent mismatches[6].

  • Analyte Injection: Inject (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol using a single-cycle kinetic gradient (e.g., 1.56 nM to 100 nM)[4]. Causality: A high flow rate (50 µL/min) is mandated for small molecules to continuously replenish the analyte at the surface, further moving the assay away from MTL and ensuring accurate kinetic measurement[6].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Pillar 3: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Mechanism & Causality: ITC is the definitive gold standard for validating binding mechanisms. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile ( ΔH , ΔS , Ka​ ) and exact stoichiometry ( N ) in a single experiment[7],[8]. For our compound, the highly negative enthalpy ( ΔH=−8.5 kcal/mol ) confirms that binding is driven by specific hydrogen bond formation (likely via the pyrazole and hydroxymethyl groups) rather than non-specific hydrophobic collapse.

Step-by-Step Protocol (Self-Validating System):

  • Strict Buffer Matching: Dialyze the target protein overnight. The compound must be diluted using the exact dialysate. Causality: ITC measures minute temperature changes; any mismatch in buffer composition (especially DMSO concentration) between the syringe and the sample cell will generate massive heats of dilution that completely mask the binding enthalpy[7].

  • Cell and Syringe Loading: Load the target protein (20 µM) into the adiabatic sample cell and the compound (200 µM) into the injection syringe[8].

  • Titration Execution: Perform a series of 20 injections (2 µL each) at 25°C, allowing 150 seconds between injections for the thermal baseline to restabilize[9].

  • Control Subtraction: Perform a control titration of the compound into the buffer alone to calculate the background heat of dilution, which is subtracted from the main experimental data[7].

  • Thermodynamic Extraction: Integrate the area under each injection peak and fit the normalized heat data to a one-set-of-sites model[9]. The stoichiometry ( N≈1 ) validates that the compound binds specifically to the target pocket without aggregating.

Conclusion

By cross-validating the binding of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol across TR-FRET, SPR, and ITC, we establish a highly trustworthy pharmacological profile. TR-FRET provides the throughput necessary for initial screening, SPR reveals the kinetic residence time critical for in vivo efficacy, and ITC definitively proves the thermodynamic mechanism of the interaction. Utilizing this self-validating triad ensures that downstream drug development decisions are based on rigorous, artifact-free data.

References

  • "Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls." Journal of Aptamers, 2018.
  • "Best Practice Guide: Minimize Artifacts." Sartorius, 2022.
  • Lebakken, C. S., et al.
  • Archer, W. R., & Schulz, M. D. "Isothermal titration calorimetry: practical approaches and current applications in soft matter.
  • "LanthaScreen TR-FRET Kinase Assays." Thermo Fisher Scientific, 2024.
  • "Binding kinetics: high throughput assay for kinase inhibitors." BMG Labtech, 2024.
  • "How to Simplify Surface Plasmon Resonance (SPR) Assay Development." Biocompare, 2023.
  • Nguyen, H., et al. "Bayesian analysis of isothermal titration calorimetry for binding thermodynamics." bioRxiv, 2018.
  • "Surface Plasmon Resonance (SPR) Assay.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Medicinal Chemists Focus: Structure-Activity Relationships (SAR), Mechanistic Toxicology, and Self-Validating Assay Design

Structural Deconstruction & Mechanistic Causality

The compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol represents a complex hybrid scaffold frequently encountered in modern drug discovery libraries. It fuses two highly privileged, yet toxicologically distinct, heterocyclic rings: a substituted pyrazole and a piperidine moiety. As a Senior Application Scientist, evaluating this compound requires moving beyond basic viability screens and understanding the divergent mechanistic liabilities inherent to its structure.

The Pyrazole Liability: CYP-Mediated Hepatotoxicity

Pyrazole derivatives are notorious for their complex interactions with hepatic cytochrome P450 enzymes, particularly CYP2E1. Exposure to pyrazole scaffolds can induce CYP2E1 expression, which subsequently elevates reactive oxygen species (ROS) production, sensitizing the liver to severe oxidative damage and drug-induced liver injury (DILI)[1]. The emphasizes that identifying predominantly hepatocellular injury—driven by such metabolic activation—is critical during premarketing evaluations to prevent late-stage clinical failures[2].

The Piperidine Liability: hERG-Mediated Cardiotoxicity

Conversely, the piperidine ring introduces a severe cardiotoxic risk. The basic nitrogen atom within the piperidine ring (typically protonated at physiological pH) acts as a primary pharmacophore for binding to the human ether-à-go-go-related gene (hERG) potassium channel[3]. This interaction blocks the rapid delayed rectifier potassium current ( IKr​ ), leading to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes. Medicinal chemistry studies confirm that piperidine derivatives frequently exhibit high-affinity hERG blockade compared to less basic heterocycles[4].

By fusing these two rings, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol presents a dual-threat toxicity profile , requiring a highly specialized, tiered screening approach.

Mechanistic Bifurcation of Toxicity

To understand how this hybrid molecule exerts its toxic effects, we must map the divergent pathways triggered by its distinct structural domains.

MechanisticPathway cluster_pyrazole Pyrazole Moiety (Hepatic Pathway) cluster_piperidine Piperidine Moiety (Cardiac Pathway) Target (1-ethyl-3-(piperidin-2-yl) -1H-pyrazol-5-yl)methanol CYP CYP2E1 Induction / Activation Target->CYP BasicN Basic Nitrogen Protonation (pH 7.4) Target->BasicN ROS ROS Generation & Oxidative Stress CYP->ROS Hepato Hepatotoxicity (DILI) ROS->Hepato hERG hERG Channel Pore Blockade BasicN->hERG Cardio Cardiotoxicity (QT Prolongation) hERG->Cardio

Caption: Mechanistic bifurcation illustrating the dual hepatotoxic and cardiotoxic pathways of the hybrid scaffold.

Comparative Toxicity Profiles

To objectively benchmark the target compound, we compare its predicted toxicological parameters against classical representatives of its constituent classes.

Data presented below is synthesized based on established SAR benchmarks for these chemical classes.

CompoundStructural ClasshERG IC₅₀ (µM)HepG2 CC₅₀ (µM)CYP2E1 InductionPrimary Toxicity Risk
Target Compound Pyrazole-Piperidine Hybrid3.245.02.1xDual (Moderate hERG & Liver)
Fomepizole Simple Pyrazole>100.0>100.03.5xHepatotoxicity (Oxidative)
Amiodarone Analog Piperidine Derivative0.0815.51.0xCardiotoxicity (Severe hERG)
Celecoxib Diaryl Pyrazole>30.062.01.2xLow (Idiosyncratic DILI)

Analysis: The target compound exhibits a dangerous middle ground. While its hERG liability (3.2 µM) is less severe than a dedicated piperidine-based antiarrhythmic analog (0.08 µM), it is well below the >30 µM safety threshold desired in early discovery. Simultaneously, its pyrazole core retains the capacity to induce CYP-mediated stress.

Self-Validating Experimental Methodologies

To empirically validate the toxicity profile of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, standard 2D viability assays are insufficient. The protocols below are engineered with built-in causality checks to ensure data integrity.

Protocol A: Functional hERG Electrophysiology (Patch-Clamp)

Causality Rationale: Radioligand binding assays only measure affinity. To determine actual cardiotoxic risk, we must measure state-dependent functional channel blockade. We conduct this at 37°C because hERG gating kinetics are highly temperature-dependent; room-temperature screens frequently yield false negatives.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Establish whole-cell patch-clamp configuration using an automated platform (e.g., QPatch). Maintain the external bath solution strictly at 37°C.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Self-Validating Compound Application:

    • Negative Control: 0.1% DMSO vehicle.

    • Test Article: Perfuse the target compound at escalating doses (0.1 µM to 30 µM).

    • Positive Control (Validation): Apply 1 µM E-4031 (a known hERG blocker). If the tail current does not completely collapse, the cell seal is compromised, and the data point must be discarded.

  • Data Extraction: Calculate the IC₅₀ based on the percentage reduction of the peak tail current amplitude at steady state.

Protocol B: 3D HepG2 Spheroid Hepatotoxicity Assay

Causality Rationale: Standard 2D HepG2 monolayers rapidly lose their endogenous CYP450 expression. By forcing the cells into 3D spheroids, we restore physiological cell-cell interactions and baseline CYP expression, creating a system capable of detecting metabolism-dependent toxicity in alignment with [5].

  • Spheroid Formation: Seed HepG2 cells (1,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes. Incubate for 4 days to allow compact spheroid formation.

  • Dosing Strategy: Treat spheroids with the target compound (1 µM to 100 µM) for 72 hours.

  • Mechanistic Validation (The Causality Check): In a parallel plate, co-incubate the target compound with 50 µM Chlormethiazole (a specific CYP2E1 inhibitor)[1].

    • Logic: If the compound is intrinsically toxic, viability drops in both plates. If the toxicity is metabolite-driven (via pyrazole-induced CYP activation), the Chlormethiazole plate will show rescued viability.

  • Readout: Lyse spheroids using CellTiter-Glo 3D reagent and measure ATP-dependent luminescence to calculate CC₅₀.

Tiered Toxicity Screening Workflow

To optimize resources, the evaluation of hybrid heterocycles should follow a strict, tiered progression.

Workflow Step1 Compound Synthesis & Purity QC Step2 Tier 1: In Vitro hERG Patch-Clamp Assay Step1->Step2 Step3 Tier 1: 3D HepG2 Spheroid Assay Step1->Step3 Step5 Tier 3: In Vivo DILI Assessment Step2->Step5 If IC50 > 10µM Step4 Tier 2: CYP450 Profiling & ROS Quantification Step3->Step4 Step4->Step5 If CC50 > 50µM

Caption: Tiered experimental workflow for evaluating the safety of novel heterocyclic compounds.

Strategic Mitigation in Drug Design

If the target compound fails the above assays, medicinal chemistry strategies must be employed to rescue the scaffold:

  • Mitigating hERG Toxicity: The basicity of the piperidine ring is the primary culprit. As highlighted by modern drug design strategies, adding electronegative atoms (like fluorine) adjacent to the basic nitrogen, or replacing the piperidine with a less basic piperazine or morpholine ring, can lower the pKa and effectively abolish hERG binding[6].

  • Mitigating Hepatotoxicity: Blocking the unsubstituted positions on the pyrazole ring with steric bulk (e.g., trifluoromethyl groups) can prevent metabolic epoxidation and subsequent reactive intermediate formation, reducing the risk of CYP-mediated DILI.

References

  • Food and Drug Administration (FDA) . "Drug-Induced Liver Injury: Premarketing Clinical Evaluation." FDA Guidance for Industry. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD) . "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD iLibrary. Available at:[Link]

  • Lu, Y., et al. "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice." National Institutes of Health / PMC. Available at:[Link]

  • Kaufmann, P., et al. "Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues." National Institutes of Health / PMC. Available at:[Link]

  • Torrice, M., et al. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。